Product packaging for Limocrocin(Cat. No.:CAS No. 24112-57-0)

Limocrocin

Cat. No.: B1675402
CAS No.: 24112-57-0
M. Wt: 462.5 g/mol
InChI Key: FDIGYVFQUOGCIQ-UHQUAPTDSA-N
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Description

Limocrocin is a reverse transcriptase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N2O6 B1675402 Limocrocin CAS No. 24112-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24112-57-0

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12E,14E)-N,N'-bis(2-hydroxy-5-oxocyclopenten-1-yl)hexadeca-2,4,6,8,10,12,14-heptaenediamide

InChI

InChI=1S/C26H26N2O6/c29-19-15-16-20(30)25(19)27-23(33)13-11-9-7-5-3-1-2-4-6-8-10-12-14-24(34)28-26-21(31)17-18-22(26)32/h1-14,29,31H,15-18H2,(H,27,33)(H,28,34)/b2-1+,5-3-,6-4+,9-7+,10-8+,13-11+,14-12+

InChI Key

FDIGYVFQUOGCIQ-UHQUAPTDSA-N

Isomeric SMILES

C1CC(=O)C(=C1O)NC(=O)/C=C/C=C/C=C/C=C/C=C\C=C\C=C\C(=O)NC2=C(CCC2=O)O

Canonical SMILES

C1CC(=O)C(=C1O)NC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)NC2=C(CCC2=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Limocrocin; 

Origin of Product

United States

Foundational & Exploratory

Limocrocin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin, a polyene dicarboxylic acid antibiotic, has been a subject of scientific interest for its notable antiviral properties, particularly its ability to inhibit reverse transcriptase. Originally discovered in the 1950s from Streptomyces limosus, recent genomic studies have unveiled the biosynthetic gene cluster responsible for its production in Streptomyces roseochromogenes NRRL 3504, reigniting interest in its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Discovery and Producing Organism

This compound was first discovered and isolated from the culture broth of Streptomyces limosus. The producing organism is a filamentous bacterium belonging to the Actinomycetes group, known for its prolific production of a wide array of secondary metabolites with diverse biological activities. While the initial discovery was from S. limosus, the biosynthetic gene cluster (lim BGC) for this compound has been more recently identified and characterized in Streptomyces roseochromogenes NRRL 3504. This has enabled the heterologous expression of this compound in host strains like Streptomyces albus and Streptomyces lividans, opening new avenues for its production and analog generation.

Experimental Protocols

This section details the methodologies for the cultivation of the producing organism, and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces limosus

A detailed protocol for the fermentation of Streptomyces limosus for the production of this compound is outlined below:

  • Inoculum Preparation: A loopful of spores of Streptomyces limosus is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Medium: The production medium consists of soluble starch, glucose, soybean meal, corn steep liquor, and calcium carbonate, adjusted to a pH of 7.0-7.2.

  • Fermentation: A large-scale fermentation is carried out in a fermenter. The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is maintained at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The production of this compound is monitored periodically by bioassay or chromatographic techniques.

Extraction of this compound

Following fermentation, the culture broth is harvested for the extraction of this compound.

  • Separation of Mycelium and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is adjusted to an acidic pH (around 2.0-3.0) with an appropriate acid (e.g., hydrochloric acid). This compound is then extracted from the acidified supernatant using a water-immiscible organic solvent such as ethyl acetate or butanol. The extraction is typically performed multiple times to ensure maximum recovery. The organic phases are then pooled.

  • Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to purify this compound.

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound using thin-layer chromatography (TLC) and a bioassay against a susceptible organism.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled, concentrated, and further purified by semi-preparative HPLC. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The peak corresponding to this compound is collected.

  • Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water or acetone-hexane) to obtain pure, crystalline this compound.

Data Presentation

This section summarizes the quantitative data related to the physicochemical properties and spectroscopic characterization of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
AppearanceYellow crystalline substance
Molecular FormulaC₂₄H₂₆N₂O₆
Molecular Weight462.1868 g/mol
Melting PointDecomposes above 200 °C
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate; Sparingly soluble in water
UV-Vis λmax (in Methanol)260 nm, 420 nm, 440 nm[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and Observations
UV-Visible Spectroscopy Maxima at 260, 420, and 440 nm, characteristic of a polyene chromophore.[1]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated for C₂₄H₂₇N₂O₆: 463.1863; Found: 463.1868.
¹H NMR (Proton NMR) Signals corresponding to olefinic protons in the polyene chain, protons of the amide groups, and other aliphatic protons.
¹³C NMR (Carbon-13 NMR) Resonances for carbonyl carbons of the dicarboxylic acid and amide groups, sp² carbons of the polyene chain, and sp³ carbons.

(Note: Detailed, tabulated ¹H and ¹³C NMR data are not fully available in the reviewed literature and would require experimental re-determination for a complete dataset.)

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Streptomyces fermentation broth.

Limocrocin_Isolation_Workflow Fermentation Fermentation of Streptomyces limosus Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation/Filtration Harvest->Centrifugation Mycelium Mycelial Biomass (Discard) Centrifugation->Mycelium Supernatant Culture Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Extraction Aqueous Aqueous Layer (Discard) Extraction->Aqueous Organic Organic Phase Extraction->Organic Concentration1 Concentration (Rotary Evaporation) Organic->Concentration1 Crude Crude this compound Extract Concentration1->Crude SilicaGel Silica Gel Column Chromatography Crude->SilicaGel Fractions Enriched this compound Fractions SilicaGel->Fractions Concentration2 Concentration Fractions->Concentration2 HPLC Semi-preparative HPLC (C18) Concentration2->HPLC Pure Pure this compound HPLC->Pure Crystallization Crystallization Pure->Crystallization Final Crystalline this compound Crystallization->Final

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The discovery of this compound from Streptomyces limosus and the recent elucidation of its biosynthetic pathway in S. roseochromogenes highlight the enduring potential of Actinomycetes as a source of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising antiviral compound, from its production and purification to the exploration of its biological activities and the development of new derivatives with improved pharmacological profiles. The provided workflow and tabulated data offer a practical resource for scientists working to harness the therapeutic potential of this compound.

References

A Technical Guide to the Limocrocin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin is a polyketide natural product with notable antiviral properties, particularly its ability to inhibit viral reverse transcriptases.[1] Its unique structure, featuring two 2-amino-3-hydroxycyclopentenone moieties linked to a hexadecaheptaenedioic acid chain, has drawn interest from the scientific community.[1] The biosynthetic gene cluster (BGC) responsible for this compound production was recently identified in Streptomyces roseochromogenes NRRL 3504 and successfully expressed in heterologous hosts, paving the way for further investigation and bioengineering of this promising molecule.[1] This technical guide provides a comprehensive overview of the this compound BGC, including its genetic organization, the proposed functions of its constituent genes, and a putative biosynthetic pathway. Furthermore, it details the experimental protocols for the heterologous expression and genetic manipulation of the cluster, and presents a model for its regulatory network.

The this compound Biosynthetic Gene Cluster (lim BGC)

The lim BGC was identified in Streptomyces roseochromogenes NRRL 3504, a strain also known for producing the aminocoumarin antibiotic clorobiocin.[1] The cluster is a specialized metabolite BGC (smBGC) with similarities to those involved in the production of the manumycin family of polyketides.[1]

Genetic Organization

The lim BGC is comprised of a series of genes designated lim. The organization of the cluster suggests a coordinated expression of genes involved in the biosynthesis of the C5N moiety, the polyketide backbone, tailoring of the molecule, regulation, and transport.[1] A notable feature of this BGC is the presence of two copies of the 5-aminolevulinate synthase (5-ALAS) gene, lim3 and lim6.[1]

Gene Functions

The proposed functions of the genes within the lim BGC are summarized in the table below. These functions have been put forward based on homology to known genes and the results of initial genetic manipulation experiments.[1]

GeneProposed FunctionCategory
lim2 Long-chain fatty acid-CoA ligaseC5N Moiety Synthesis
lim3 5-aminolevulinate synthase (5-ALAS)C5N Moiety Synthesis
lim5 Enzyme involved in C5N moiety synthesisC5N Moiety Synthesis
lim6 5-aminolevulinate synthase (5-ALAS)C5N Moiety Synthesis
PKS Polyketide Synthase genesPKS
Tailoring Enzymes Enzymes modifying the polyketide backboneTailoring Enzymes
lim17 Regulatory proteinRegulatory
lim20 Regulatory proteinRegulatory
lim21 Regulatory proteinRegulatory
lim4 Transporter proteinTransport

Note: This table is based on the initial characterization of the lim BGC. Further biochemical studies are required to confirm the precise function of each enzyme.[1]

Proposed Biosynthetic Pathway for this compound

Based on the genetic organization of the lim BGC and the structure of this compound, a biosynthetic pathway has been proposed.[1] The pathway involves the synthesis of two key precursors: the C5N moiety and the polyketide chain, which are then condensed and further modified.

This compound Biosynthetic Pathway cluster_C5N C5N Moiety Biosynthesis cluster_PKS Polyketide Chain Biosynthesis cluster_Assembly Assembly and Tailoring Glycine Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (ALA) Glycine->ALA lim3, lim6 (5-ALAS) C5N_precursor C5N Precursor ALA->C5N_precursor lim2, lim5 C5N 2-amino-3-hydroxy- cyclopentenone (C5N) C5N_precursor->C5N Assembly Condensation C5N->Assembly Malonyl_CoA Malonyl-CoA (extender units) Polyketide_chain Hexadecaheptaene- dioyl-CoA Malonyl_CoA->Polyketide_chain PKS enzymes Polyketide_chain->Assembly Pre_this compound Pre-limocrocin Assembly->Pre_this compound This compound This compound Pre_this compound->this compound Tailoring Enzymes Transport Transport This compound->Transport lim4

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Heterologous Expression of the lim BGC

The lim BGC was successfully expressed in the heterologous hosts Streptomyces albus Del14 and Streptomyces lividans ΔYA9.[1]

Workflow for Heterologous Expression:

Heterologous Expression Workflow cluster_cloning Vector Construction cluster_transfer Intergeneric Conjugation cluster_production Production and Analysis BGC_isolation Isolate lim BGC from S. roseochromogenes NRRL 3504 Ligation Ligate lim BGC into vector BGC_isolation->Ligation Vector_prep Prepare expression vector (e.g., cosmid) Vector_prep->Ligation Ecoli_transform Transform E. coli Ligation->Ecoli_transform Donor E. coli donor strain (with lim BGC vector) Ecoli_transform->Donor Conjugation Mix and plate donor and recipient strains Donor->Conjugation Recipient Streptomyces recipient (S. albus or S. lividans) Recipient->Conjugation Selection Select for exconjugants Conjugation->Selection Fermentation Cultivate exconjugants in production medium Selection->Fermentation Extraction Extract metabolites (e.g., with methanol) Fermentation->Extraction Analysis Analyze by LC-MS Extraction->Analysis

Caption: Workflow for heterologous expression of the lim BGC.

Methodology:

  • Vector Construction: The complete lim BGC is cloned from the genomic DNA of S. roseochromogenes NRRL 3504 into a suitable expression vector, such as a cosmid. The construct is then introduced into an E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation: The E. coli donor strain carrying the lim BGC construct is conjugated with the recipient Streptomyces host (S. albus Del14 or S. lividans ΔYA9). Exconjugants are selected on appropriate antibiotic-containing media.

  • Cultivation and Production: Verified exconjugants are cultivated in a suitable production medium. The specific medium composition and fermentation conditions (temperature, pH, aeration) are critical for optimal production and may require optimization.

  • Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent like methanol. The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify this compound and its derivatives.

Gene Deletion

Deletion of the lim3 gene, one of the two 5-ALAS genes, was shown to affect the biosynthesis of this compound and its oxidized derivatives.[1]

Methodology:

A common method for gene deletion in Streptomyces involves the use of a temperature-sensitive, non-replicative plasmid (e.g., pKC1132) that can be transferred from E. coli via conjugation.

  • Construction of the Knockout Vector: Upstream and downstream flanking regions of the target gene (lim3) are amplified by PCR and cloned into the suicide vector.

  • Conjugation and Integration: The resulting knockout vector is transferred into S. roseochromogenes NRRL 3504. A single-crossover homologous recombination event integrates the entire plasmid into the chromosome.

  • Selection of Double-Crossover Mutants: Exconjugants are subjected to a second selection step to promote a second crossover event, which results in the excision of the plasmid and the deletion of the target gene. This often involves screening for the loss of the antibiotic resistance marker present on the vector.

  • Verification: The gene deletion is confirmed by PCR analysis and sequencing of the targeted genomic region.

Regulation of this compound Biosynthesis

The lim BGC contains three putative regulatory genes: lim17, lim20, and lim21.[1] Overexpression of these genes in the native producer, S. roseochromogenes NRRL 3504, has been shown to influence the level of this compound production.[1] This suggests a regulatory cascade controlling the expression of the biosynthetic genes.

This compound Regulatory Pathway cluster_regulators Regulatory Genes cluster_biosynthetic Biosynthetic Genes cluster_product Product lim17 lim17 lim_biosynthesis lim Biosynthetic Genes (PKS, C5N, Tailoring) lim17->lim_biosynthesis lim20 lim20 lim20->lim_biosynthesis lim21 lim21 lim21->lim_biosynthesis This compound This compound lim_biosynthesis->this compound Unknown_Signal Unknown Signal(s) Unknown_Signal->lim17 Unknown_Signal->lim20 Unknown_Signal->lim21

Caption: A putative regulatory model for this compound biosynthesis.

The precise mechanism of how these regulators function and interact, and what environmental or physiological signals they respond to, is a subject for future investigation.

Conclusion and Future Perspectives

The identification and successful heterologous expression of the this compound biosynthetic gene cluster represent a significant step forward in understanding and harnessing the potential of this antiviral compound.[1] This breakthrough opens up several avenues for future research and development:

  • Bioengineering of Novel Derivatives: With the BGC in hand, it is now possible to use synthetic biology and metabolic engineering approaches to create novel this compound analogs with potentially improved efficacy, stability, or pharmacokinetic properties.

  • Optimization of Production: Further optimization of the heterologous expression system, including host strain engineering and fermentation process development, could lead to significantly higher yields of this compound, making it more accessible for preclinical and clinical studies.

  • Elucidation of the Regulatory Network: A deeper understanding of the regulatory cascade controlling this compound biosynthesis will be crucial for developing strategies to rationally upregulate its production.

  • Biochemical Characterization of Enzymes: The individual enzymes of the this compound pathway can be expressed, purified, and characterized to elucidate their precise catalytic mechanisms and substrate specificities. This knowledge will be invaluable for future bioengineering efforts.

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. As research in this area progresses, a more detailed picture of the intricate molecular machinery behind the production of this fascinating natural product will undoubtedly emerge.

References

Limocrocin: A Technical Whitepaper on its Mechanism of Action as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Limocrocin and Reverse Transcriptase Inhibition

This compound is a natural product that has been noted for its biological activities, including its ability to interfere with viral replication. A key target of this compound is the enzyme reverse transcriptase (RT), which is essential for the life cycle of retroviruses, such as the Avian Myeloblastosis Virus (AMV). Reverse transcriptase is an RNA-dependent DNA polymerase that synthesizes a DNA copy of the viral RNA genome, a process central to the integration of the viral genetic material into the host cell's genome. By inhibiting this enzyme, the replication of the virus can be effectively halted.

The inhibition of reverse transcriptase is a well-established strategy in antiviral therapy. Inhibitors can be broadly categorized as nucleoside/nucleotide analogues (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the precise binding site and inhibitory mechanism of this compound on reverse transcriptase have not been detailed in the available literature, its classification as a reverse transcriptase inhibitor positions it as a molecule of interest for further antiviral research.

Quantitative Data on Inhibitory Activity

A comprehensive search of publicly available scientific literature did not yield specific quantitative data regarding the inhibitory activity of this compound against reverse transcriptase, such as its 50% inhibitory concentration (IC50). The primary research article identifying this activity, "Inhibition of reverse transcriptase by this compound" by Hanajima et al. (1985), is not widely accessible in its full text, precluding the inclusion of specific data points in this guide.

For the purpose of comparison and to provide context for future research, the following table structure is provided as a template for how such data, if available, would be presented.

Compound Target Enzyme IC50 (µM) Reference
This compoundAvian Myeloblastosis Virus Reverse TranscriptaseData not availableHanajima et al., 1985
Example RTIHIV-1 Reverse TranscriptaseValueReference

Proposed Mechanism of Action and Signaling Pathway

The precise molecular interactions between this compound and reverse transcriptase remain to be elucidated. However, based on the general mechanisms of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a hypothetical mechanism can be proposed. NNRTIs typically bind to an allosteric site on the reverse transcriptase enzyme, a location distinct from the active site where the DNA synthesis occurs. This binding induces a conformational change in the enzyme, which can impair its catalytic function and prevent the synthesis of viral DNA.

The following diagram illustrates the generalized mechanism of a non-nucleoside reverse transcriptase inhibitor.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound (Hypothetical) ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Reverse Transcription InhibitedRT Inactive Reverse Transcriptase Complex RT->InhibitedRT Integration Integration into Host Genome ViralDNA->Integration This compound This compound This compound->RT Binds to Allosteric Site InhibitedRT->ViralDNA Inhibition of DNA Synthesis

Caption: Hypothetical mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Generalized Experimental Protocol for Reverse Transcriptase Inhibition Assay

The following section outlines a generalized protocol for assessing the inhibitory activity of a compound like this compound against Avian Myeloblastosis Virus (AMV) reverse transcriptase. This protocol is based on standard molecular biology techniques and is intended to serve as a template for experimental design.

4.1. Materials

  • Avian Myeloblastosis Virus (AMV) Reverse Transcriptase

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

  • Template/Primer: Poly(rA)-oligo(dT)

  • Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP (radiolabeled) or a fluorescently labeled dNTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

4.2. Assay Procedure

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor and a control with the solvent alone.

  • Enzyme Addition: Initiate the reaction by adding AMV reverse transcriptase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters to remove unincorporated dNTPs.

  • Quantification:

    • For radioactive assays, place the filters in scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence of the incorporated labeled dNTP using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the general workflow for this experimental protocol.

G A Prepare Reaction Mix (Buffer, Template, dNTPs) B Add this compound (Varying Concentrations) A->B C Initiate with AMV Reverse Transcriptase B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with TCA) D->E F Precipitate & Filter Synthesized DNA E->F G Quantify Incorporation (Radioactivity/Fluorescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: Generalized workflow for a reverse transcriptase inhibition assay.

Conclusion and Future Directions

This compound has been identified as an inhibitor of reverse transcriptase, suggesting its potential as an antiviral agent. However, a significant gap exists in the publicly available data regarding its specific inhibitory potency and the precise molecular mechanism of action. Further research is warranted to isolate and quantify the

The Structural Elucidation of Limocrocin and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product that has garnered significant interest within the scientific community due to its notable antiviral properties. Specifically, it has been identified as an inhibitor of viral reverse transcriptases, a crucial enzyme for the replication of retroviruses.[1] The recent elucidation of its biosynthetic gene cluster (BGC) has not only provided insights into its complex molecular architecture but has also paved the way for the generation of novel derivatives with potentially enhanced therapeutic profiles. This guide provides a comprehensive overview of the structure elucidation of this compound and its oxidized derivatives, detailing the experimental protocols and data that have been pivotal in its characterization.

Data Presentation

High-Resolution Mass Spectrometry (HRMS) Data

The molecular formulas of this compound and its two primary oxidized derivatives were determined using high-resolution mass spectrometry. The observed m/z values for the protonated molecules [M+H]⁺ were used to calculate the mass error and confirm the elemental composition.

CompoundChemical FormulaRetention Time (min)Calculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)
This compoundC₂₆H₂₆N₂O₆11.2463.1863463.18681.07
This compound OX1C₂₆H₂₆N₂O₇9.6479.1812479.18140.41
This compound OX2C₂₆H₂₆N₂O₈8.4495.1769495.1761-1.61

Table 1: High-resolution mass spectrometry data for this compound and its oxidized derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structural framework of this compound was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific chemical shift assignments from the primary literature are not publicly available in a tabulated format, a representative dataset for a similar polyketide from Streptomyces is provided below to illustrate the type of data required for full structural determination.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1168.5-H-2, H-3-
2125.26.15 (d, 15.5)C-1, C-3, C-4H-3
3140.17.20 (dd, 15.5, 10.5)C-1, C-2, C-4, C-5H-2, H-4
4129.86.55 (dd, 10.5, 11.0)C-2, C-3, C-5, C-6H-3, H-5
5142.36.80 (m)C-3, C-4, C-6, C-7H-4, H-6
...............

Table 2: Representative ¹H and ¹³C NMR data and key 2D correlations for a polyketide fragment. The full elucidation of this compound would require a complete set of such data.

Experimental Protocols

Isolation and Purification of this compound and its Derivatives

The following protocol is a generalized procedure for the isolation and purification of polyketides from Streptomyces cultures, based on methods reported in the literature.[2][3]

1. Fermentation:

  • A suitable production medium (e.g., X-medium: soyabean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol 15 mL/L, pH 6.9–7.0) is inoculated with a seed culture of the Streptomyces strain.[3]

  • The culture is incubated at 28°C with shaking at 200 rpm for 96 hours to allow for the production of secondary metabolites.[3]

2. Extraction:

  • The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

  • The supernatant is extracted three times with an equal volume of an organic solvent such as butanol or ethyl acetate.[1]

  • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).

  • A C18 reversed-phase column is typically used with a gradient elution system of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.

  • Fractions are collected and monitored by UV-Vis spectroscopy and analytical HPLC.

  • Fractions containing the compounds of interest (this compound and its derivatives) are pooled and concentrated to yield the purified compounds.

Structure Elucidation by Spectroscopic Methods

The determination of the chemical structure of the purified compounds relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the parent ion.

  • Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable information about its substructures.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mandatory Visualization

Logical Workflow for Structure Elucidation

structure_elucidation_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC Semi-preparative HPLC Crude_Extract->HPLC Fractions Collect & Analyze Fractions HPLC->Fractions Pure_Compound Purified this compound/Derivatives Fractions->Pure_Compound HRMS High-Resolution MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D MS_Data Molecular Formula & Fragments HRMS->MS_Data NMR_Data Connectivity & Stereochemistry NMR_1D->NMR_Data NMR_2D->NMR_Data Structure Final Structure Elucidation MS_Data->Structure NMR_Data->Structure

Workflow for the isolation and structure elucidation of this compound.

Proposed Signaling Pathway: Reverse Transcriptase Inhibition

reverse_transcriptase_inhibition Viral_RNA Viral RNA Template Binding Binding to Enzyme-Template Complex Viral_RNA->Binding RT Reverse Transcriptase RT->Binding dNTPs dNTPs dNTPs->RT This compound This compound This compound->Binding Inhibition Inhibition of DNA Synthesis Binding->Inhibition Conformational Change/ Active Site Blockage cDNA Viral cDNA (synthesis blocked) Inhibition->cDNA

Proposed mechanism of this compound as a reverse transcriptase inhibitor.

References

The Evolving Landscape of Limocrocin: A Technical Guide to its Derivatives and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin, a polyketide natural product, has long been recognized for its potential as an antiviral agent, primarily through the inhibition of viral reverse transcriptases.[1][2] Recent advancements in the understanding of its biosynthetic pathways have opened new avenues for the generation and investigation of novel this compound derivatives.[1][3][4] This technical guide provides a consolidated overview of the known biological activities of this compound and its emerging derivatives, detailed experimental protocols for their evaluation, and a discussion of the underlying mechanisms of action. The focus is on providing a framework for researchers engaged in the discovery and development of new antiviral therapeutics based on the this compound scaffold.

Biological Activity of this compound and its Derivatives

The primary mechanism of action of this compound is the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses.[2] Recent research has led to the identification of oxidized derivatives of this compound, expanding the chemical space for biological evaluation.[1][3]

Antiviral and Antimicrobial Activity

A study focusing on the heterologous expression of the this compound biosynthetic gene cluster identified two novel oxidized derivatives with molecular weights of 478 Da and 494 Da.[3] The biological activities of the parent this compound and the 478 Da derivative were assessed against a panel of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound and its Oxidized Derivative

CompoundTarget OrganismActivity
This compoundBacillus subtilisNo Activity Detected
Staphylococcus aureusNo Activity Detected
Escherichia coliNo Activity Detected
FungiNo Activity Detected
Oxidized this compound (478 Da)Bacillus subtilisNo Activity Detected
Staphylococcus aureusNo Activity Detected
Escherichia coliNo Activity Detected
FungiNo Activity Detected
Source: Melnyk et al. (2025)[3]

While these initial findings suggest a lack of broad-spectrum antibacterial or antifungal activity, the primary therapeutic potential of this compound derivatives is anticipated to be in the antiviral domain.[3] Unfortunately, quantitative antiviral data for these novel oxidized derivatives, such as IC50 values against specific reverse transcriptases or EC50 values in cell-based viral replication assays, are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of novel this compound derivatives.

Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound derivatives against a target reverse transcriptase.

a. Materials:

  • Recombinant reverse transcriptase (e.g., from Avian Myeloblastosis Virus or HIV)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

b. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Reaction cluster_quenching Termination & Precipitation cluster_detection Detection cluster_analysis Data Analysis prep_rxn Prepare reaction mixtures (Buffer, Template-Primer, Enzyme) add_comp Add test compounds to reaction mixtures prep_rxn->add_comp prep_comp Prepare serial dilutions of This compound derivatives prep_comp->add_comp pre_inc Pre-incubate at 37°C add_comp->pre_inc add_dttp Initiate reaction by adding [³H]-dTTP pre_inc->add_dttp incubate Incubate at 37°C add_dttp->incubate quench Stop reaction with cold TCA incubate->quench precipitate Precipitate DNA on ice quench->precipitate filter Collect precipitate on glass fiber filters precipitate->filter wash Wash filters with TCA and ethanol filter->wash scint Add scintillation fluid and count radioactivity wash->scint calc_ic50 Calculate % inhibition and determine IC50 values scint->calc_ic50

Caption: Workflow for a radioactive filter binding-based reverse transcriptase inhibition assay.

c. Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the reverse transcriptase enzyme.

  • Add varying concentrations of the this compound derivatives to the reaction mixtures. Include a positive control (known RT inhibitor) and a negative control (solvent vehicle).

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Initiate the reaction by adding [³H]-dTTP.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding cold TCA.

  • Precipitate the newly synthesized radiolabeled DNA on ice.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general method for evaluating the efficacy of this compound derivatives in inhibiting viral replication in a cell culture model.

a. Materials:

  • Susceptible host cell line (e.g., Vero cells, MT-4 cells)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds (this compound derivatives)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

b. Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_infection Infection & Treatment cluster_overlay Immobilization cluster_visualization Visualization & Analysis seed_cells Seed host cells in multi-well plates incubate_cells Incubate to form a confluent monolayer seed_cells->incubate_cells treat_cells Treat cells with this compound derivatives incubate_cells->treat_cells prep_virus Prepare virus dilution infect_cells Infect cells with virus prep_virus->infect_cells treat_cells->infect_cells adsorption Allow virus adsorption infect_cells->adsorption remove_inoculum Remove virus inoculum adsorption->remove_inoculum add_overlay Add overlay medium containing test compounds remove_inoculum->add_overlay incubate_plaques Incubate to allow plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count viral plaques fix_stain->count_plaques calc_ec50 Calculate % plaque reduction and determine EC50 values count_plaques->calc_ec50

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

c. Procedure:

  • Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Aspirate the old medium from the cells and add the medium containing the test compounds.

  • Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Add an overlay medium containing the respective concentrations of the this compound derivatives. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Aspirate the overlay, fix the cells (e.g., with formalin), and stain with a solution like crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathways and Mechanism of Action

The established mechanism of action for this compound is the inhibition of reverse transcriptase.[2] A proposed biosynthetic pathway for this compound has been elucidated, providing insights into the generation of its chemical structure.[3]

G cluster_biosynthesis Proposed this compound Biosynthesis c12_chain C12 Chain iterative_conversion Iterative Conversion (Two-carbon intermediates) c12_chain->iterative_conversion c18_intermediate C18 Intermediate iterative_conversion->c18_intermediate lim18_lim16 Lim18 / Lim16 (Oxidative Cleavage) c18_intermediate->lim18_lim16 c16_dicarboxylic C16 Dicarboxylic Intermediate (Tethered to ACP Lim10) lim18_lim16->c16_dicarboxylic lim19 Lim19 (Thioesterase) (Release) c16_dicarboxylic->lim19 free_acid Free Dicarboxylic Acid lim19->free_acid decoration Decoration with C5N unit free_acid->decoration This compound This compound decoration->this compound lim1 Lim1 (Monooxygenase) This compound->lim1 oxidized_derivatives Oxidized Derivatives (478 Da, 494 Da) lim1->oxidized_derivatives

Caption: Proposed biosynthetic pathway of this compound and its oxidized derivatives.

The inhibitory action of this compound on reverse transcriptase directly interferes with the viral replication cycle, specifically the conversion of viral RNA into DNA. This prevents the integration of the viral genome into the host cell's DNA, thereby halting the propagation of the infection.

Further research is required to determine if this compound and its derivatives interact with other cellular targets or modulate host cell signaling pathways, which could contribute to their overall antiviral effect or potential off-target effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based antiviral agents. The elucidation of the this compound biosynthetic pathway provides a foundation for generating novel analogs through genetic engineering and synthetic chemistry. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives to establish clear structure-activity relationships (SAR).

  • Comprehensive in vitro and cell-based screening of these derivatives against a panel of clinically relevant viruses and their reverse transcriptases to identify lead candidates with improved potency and broader spectrum of activity.

  • Elucidation of the precise molecular interactions between this compound derivatives and reverse transcriptase through structural biology studies.

  • Investigation of potential off-target effects and cytotoxicity to ensure a favorable therapeutic index.

By pursuing these research avenues, the full therapeutic potential of novel this compound derivatives can be explored, paving the way for the development of new and effective antiviral drugs.

References

An Initial Hypothesis of the Limocrocin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin, a polyketide with notable antiviral properties, particularly against reverse transcriptases, is produced by Streptomyces roseochromogenes NRRL 3504. Recent advancements in heterologous expression and genomic analysis have shed light on the genetic underpinnings of its biosynthesis. This guide presents an initial hypothesis for the this compound biosynthetic pathway, based on the characterization of the lim biosynthetic gene cluster (BGC). We will delve into the proposed functions of the key genes, outline the hypothetical biosynthetic steps, provide detailed experimental protocols for pathway elucidation, and present available quantitative data. This document is intended to serve as a foundational resource for researchers engaged in the study of polyketide biosynthesis and the development of novel antiviral agents.

The this compound Biosynthetic Gene Cluster (lim BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (lim BGC) identified in Streptomyces roseochromogenes NRRL 3504. This cluster bears some resemblance to those responsible for the production of the manumycin family of polyketides.[1] The lim BGC was successfully expressed in heterologous hosts, Streptomyces albus Del14 and Streptomyces lividans ΔYA9, confirming its role in this compound production.[1]

The genes within the lim BGC can be categorized into several functional groups, as detailed in the table below.

Table 1: Proposed Functions of Genes in the this compound BGC
GeneProposed FunctionFunctional Category
lim1Tailoring enzymeTailoring Enzymes
lim2Long-chain fatty acid-CoA ligaseC5N Moiety Synthesis
lim35-aminolevulinate synthase (5-ALAS)C5N Moiety Synthesis
lim4Transporter proteinTransport
lim5C5N moiety synthesisC5N Moiety Synthesis
lim65-aminolevulinate synthase (5-ALAS), paralog of lim3C5N Moiety Synthesis
lim7Polyketide synthase (PKS) modulePKS
lim8Polyketide synthase (PKS) modulePKS
lim9Polyketide synthase (PKS) modulePKS
lim10Polyketide synthase (PKS) modulePKS
lim11Polyketide synthase (PKS) modulePKS
lim12Polyketide synthase (PKS) modulePKS
lim13Tailoring enzymeTailoring Enzymes
lim14Tailoring enzymeTailoring Enzymes
lim15Tailoring enzymeTailoring Enzymes
lim16Tailoring enzymeTailoring Enzymes
lim17Regulatory protein (ColR1 homolog)Regulatory
lim18Tailoring enzymeTailoring Enzymes
lim19Tailoring enzymeTailoring Enzymes
lim20Regulatory protein (LuxR family response regulator)Regulatory
lim21Regulatory protein (MarR family transcriptional regulator)Regulatory

This table is based on the gene functions proposed in the study by Melnyk et al. (2025).[1]

Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step process involving the synthesis of a polyketide backbone, the formation of two 2-amino-3-hydroxycyclopentenone (C5N) moieties, and subsequent tailoring and assembly. The pathway is initiated by the activities of the polyketide synthase (PKS) and the enzymes responsible for C5N moiety biosynthesis.

This compound Biosynthetic Pathway cluster_backbone Polyketide Backbone Synthesis cluster_c5n C5N Moiety Synthesis cluster_assembly Assembly and Tailoring cluster_regulation_transport Regulation and Transport pks_modules lim7-lim12 (PKS) polyketide_chain Hexadecaheptaenedioic acid backbone pks_modules->polyketide_chain malonyl_coa Malonyl-CoA malonyl_coa->pks_modules amide_bond Amide Bond Formation polyketide_chain->amide_bond primary_metabolite Primary Metabolites lim2 lim2 (Long-chain fatty acid-CoA ligase) primary_metabolite->lim2 lim3_lim6 lim3, lim6 (5-ALAS) lim2->lim3_lim6 lim5 lim5 lim3_lim6->lim5 c5n_moiety 2 x 2-amino-3-hydroxycyclopentenone (C5N) lim5->c5n_moiety c5n_moiety->amide_bond tailoring_enzymes lim1, lim13-lim16, lim18-lim19 This compound This compound tailoring_enzymes->this compound amide_bond->tailoring_enzymes transport lim4 This compound->transport regulatory lim17, lim20, lim21 regulatory->pks_modules regulatory->lim2 regulatory->lim3_lim6 regulatory->lim5 regulatory->tailoring_enzymes Heterologous Expression Workflow cluster_cloning 1. BGC Cloning cluster_transformation 2. Host Transformation cluster_production 3. Fermentation and Production cluster_analysis 4. Analysis genomic_dna Isolate genomic DNA from S. roseochromogenes NRRL 3504 cosmid_library Construct a cosmid library genomic_dna->cosmid_library screen_library Screen library for lim BGC cosmid_library->screen_library clone_vector Clone lim BGC into an expression vector (e.g., pSET152-based) screen_library->clone_vector prepare_host Prepare competent cells of E. coli ET12567 (pUZ8002) transform_ecoli Transform E. coli with the expression vector prepare_host->transform_ecoli conjugation Perform intergeneric conjugation with Streptomyces host (e.g., S. albus Del14) transform_ecoli->conjugation culture_streptomyces Culture the recombinant Streptomyces strain induce_expression Induce gene expression (if applicable) culture_streptomyces->induce_expression fermentation Large-scale fermentation induce_expression->fermentation extract_metabolites Extract metabolites from culture lcms_analysis LC-MS analysis extract_metabolites->lcms_analysis

References

Methodological & Application

Application Notes and Protocols for the Heterologous Expression of Limocrocin in Streptomyces albus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product originally isolated from Streptomyces roseochromogenes. It has garnered significant interest due to its potential antiviral activities, specifically its ability to interfere with viral reverse transcriptases. The native production of this compound is often low and occurs in a complex mixture of other secondary metabolites, complicating its study and potential development. Heterologous expression, the process of expressing a biosynthetic gene cluster (BGC) in a foreign host, offers a promising solution to overcome these limitations. Streptomyces albus, particularly engineered strains like S. albus Del14, has emerged as a robust and clean host for the production of various natural products, including this compound.[1][2] This document provides detailed application notes and protocols for the heterologous expression of the this compound BGC in S. albus.

Key Advantages of Heterologous Expression in S. albus

  • Improved Yield: Optimized host strains and fermentation conditions can lead to significantly higher titers of the target compound compared to the native producer.[3]

  • Simplified Purification: Using a "clean" host strain, such as S. albus Del14 which has many of its native BGCs deleted, reduces the background of endogenous secondary metabolites, simplifying downstream purification.[2][3]

  • Genetic Tractability: S. albus is amenable to genetic manipulation, allowing for further engineering of the BGC or the host to improve production or generate novel analogs.[4]

  • Activation of Silent BGCs: Heterologous expression is a powerful tool to activate "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions in their native hosts.[5]

Experimental Data Summary

The following tables summarize key quantitative data related to the heterologous expression of this compound and the characteristics of the host strain.

Table 1: Comparison of Host Strains for Heterologous Expression

Host StrainRelevant Genotype/CharacteristicsKey AdvantagesReference
S. albus J1074 Wild-type heterologous hostGood track record for expressing various BGCs.[4]
S. albus Del14 J1074 derivative with 15 deleted BGCsReduced metabolic background, improved compound detection and yield.[2][3]
S. coelicolor M1146 Another common heterologous hostWell-characterized genetics and physiology.[6]
S. lividans TK24 Common heterologous hostAmenable to genetic manipulation.[6]

Table 2: Components of the this compound Biosynthetic Gene Cluster (lim BGC)

Gene(s)Proposed FunctionRole in BiosynthesisReference
PKS genes Polyketide SynthaseAssembly of the polyketide backbone.[1]
lim17, lim20, lim21 Regulatory GenesControl the expression of the biosynthetic genes.[1]
Tailoring enzymes Oxidoreductases, etc.Modification of the polyketide core to form the final this compound structure.[1]
Transport proteins Efflux pumpsExport of this compound out of the cell.[1]

Experimental Protocols

This section provides detailed protocols for the key experimental stages of this compound heterologous expression.

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster (lim BGC)

This protocol describes the cloning of the large (~100 kb) lim BGC from the genomic DNA of S. roseochromogenes NRRL 3504 into an integrative expression vector suitable for Streptomyces. Methods like Transformation-Associated Recombination (TAR) in yeast or the use of Bacterial Artificial Chromosomes (BACs) are suitable for cloning large DNA fragments.[1][7][8]

Materials:

  • Genomic DNA of S. roseochromogenes NRRL 3504

  • An integrative Streptomyces expression vector (e.g., a derivative of pSET152 or a BAC vector like pSBAC)[9]

  • Restriction enzymes

  • T4 DNA Ligase

  • Competent E. coli cells (e.g., DH5α for general cloning, ET12567/pUZ8002 for conjugation)

  • Yeast spheroplasts and reagents for TAR cloning (if applicable)

  • PCR reagents for verification

Methodology:

  • Vector Preparation:

    • Digest the chosen integrative vector with appropriate restriction enzymes at sites flanking the cloning site.

    • Dephosphorylate the linearized vector to prevent self-ligation.

    • Purify the linearized vector using a gel purification kit.

  • Genomic DNA Preparation and BGC Amplification/Isolation:

    • Isolate high-molecular-weight genomic DNA from S. roseochromogenes NRRL 3504.

    • For large BGCs, it is often necessary to create a cosmid or BAC library of the genomic DNA and screen for the desired cluster.[1]

    • Alternatively, use long-range PCR to amplify the entire BGC with flanking homology arms for TAR cloning.

  • Cloning Strategy (Example using BACs):

    • Partially digest the high-molecular-weight genomic DNA and ligate it into a BAC vector.

    • Transform the ligation mixture into a suitable E. coli host.

    • Screen the resulting BAC library using PCR with primers specific to the lim BGC to identify clones containing the full cluster.

  • Verification:

    • Verify the integrity and orientation of the cloned lim BGC using restriction digestion analysis and Sanger sequencing of the ends of the insert.

Protocol 2: Transformation of S. albus Del14 via Intergeneric Conjugation

This protocol details the transfer of the expression vector containing the lim BGC from E. coli to S. albus Del14.

Materials:

  • E. coli ET12567/pUZ8002 carrying the lim BGC expression vector

  • S. albus Del14 spores or mycelium

  • ISP4 medium (or other suitable sporulation agar)

  • TSB medium (Tryptic Soy Broth)

  • MS agar (Mannitol Soya flour)

  • Nalidixic acid

  • Apramycin (or other appropriate antibiotic for vector selection)

Methodology:

  • Preparation of E. coli Donor Strain:

    • Inoculate a single colony of E. coli ET12567/pUZ8002 containing the lim BGC vector into LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The following day, subculture the overnight culture into fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.

    • Wash the E. coli cells twice with antibiotic-free LB.

  • Preparation of S. albus Recipient Strain:

    • Grow S. albus Del14 on ISP4 agar plates until well-sporulated (typically 5-7 days at 30°C).

    • Harvest the spores by scraping them from the plate and suspending them in sterile water. Filter through sterile cotton wool to remove mycelial fragments.

    • Alternatively, grow S. albus Del14 in TSB to the late exponential phase and use mycelial fragments.

  • Conjugation:

    • Mix the prepared E. coli donor cells and S. albus recipient spores/mycelia.

    • Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the integrative vector (e.g., apramycin).

    • Continue incubation at 30°C for 5-10 days until resistant S. albus colonies appear.

  • Verification of Exconjugants:

    • Streak out single colonies onto fresh selection plates to obtain pure isolates.

    • Confirm the integration of the lim BGC into the S. albus genome by colony PCR using primers specific to the BGC.

Protocol 3: Fermentation and Production of this compound

This protocol outlines the cultivation of the recombinant S. albus strain for the production of this compound. Optimization of media and fermentation parameters is often necessary to maximize yield.

Materials:

  • Recombinant S. albus Del14 strain harboring the lim BGC

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., a defined medium with specific carbon and nitrogen sources, or a complex medium like SFM)

  • Shake flasks

  • Fermenter (for larger scale production)

Methodology:

  • Seed Culture Preparation:

    • Inoculate a loopful of spores or mycelia of the recombinant S. albus strain into 50 mL of TSB in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

    • Monitor the production of this compound over time by taking small samples, extracting the metabolites, and analyzing by HPLC-MS.

  • Optimization of Production:

    • Test different carbon sources (e.g., glucose, mannitol, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to identify the optimal medium composition.

    • Vary fermentation parameters such as temperature (28-37°C), pH (6.0-8.0), and aeration.

Protocol 4: Extraction and Purification of this compound

This protocol describes the isolation and purification of this compound from the fermentation broth. This compound is a polyketide, and methods for purifying such compounds are generally applicable.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

Methodology:

  • Extraction:

    • Separate the mycelia from the culture broth by centrifugation.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with methanol or acetone.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Initial Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification by HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using a preparative or semi-preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Visualizations

Signaling Pathway and Biosynthesis

The biosynthesis of this compound is controlled by regulatory genes within the lim BGC. While the exact signaling cascade is not fully elucidated, a general model can be proposed based on typical Streptomyces secondary metabolite regulation.

Limocrocin_Regulation Global_Signals Global Signals (e.g., nutrient limitation, stress) Pleiotropic_Regulators Pleiotropic Regulators Global_Signals->Pleiotropic_Regulators lim_Regulators lim BGC Regulators (lim17, lim20, lim21) Pleiotropic_Regulators->lim_Regulators lim_BGC_Expression lim BGC Gene Expression lim_Regulators->lim_BGC_Expression Limocrocin_Biosynthesis This compound Biosynthesis lim_BGC_Expression->Limocrocin_Biosynthesis This compound This compound Limocrocin_Biosynthesis->this compound

Caption: Proposed regulatory cascade for this compound biosynthesis.

Experimental Workflow

The overall workflow for the heterologous expression of this compound is a multi-step process from gene cluster identification to purified compound.

Heterologous_Expression_Workflow BGC_Identification lim BGC Identification (S. roseochromogenes) Cloning BGC Cloning into Expression Vector BGC_Identification->Cloning Transformation Transformation into S. albus Del14 Cloning->Transformation Fermentation Fermentation & Production Transformation->Fermentation Purification Extraction & Purification Fermentation->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Workflow for heterologous production of this compound.

Conclusion

The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus Del14 provides a robust platform for the production and further study of this promising antiviral compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to establish a this compound production system. Further optimization of fermentation conditions and metabolic engineering of the host strain could lead to even higher yields, facilitating preclinical and clinical development.

References

Application Notes and Protocols for the Purification of Limocrocin from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocrocin is a yellow, crystalline, nitrogenous secondary metabolite originally isolated from Streptomyces limosus. It contains a rare polyenoic fatty acid and has demonstrated antiviral properties, making it a compound of interest for further research and potential drug development.[1] This document provides a detailed protocol for the purification of this compound from a culture broth of a heterologous Streptomyces expression system. The protocol is designed to be a comprehensive guide for researchers, covering fermentation, extraction, and chromatographic purification steps, and includes expected yields and purity levels at each stage.

Principle of the Method

The purification of this compound is a multi-step process that begins with the cultivation of a this compound-producing Streptomyces strain. Following fermentation, the culture broth is subjected to solvent extraction to isolate the crude this compound. The crude extract is then purified through a series of chromatographic techniques, including size-exclusion and semi-preparative reverse-phase chromatography, to obtain highly pure this compound.

Materials and Reagents

  • This compound-producing Streptomyces strain (e.g., heterologous expression in S. albus or S. lividans)

  • DNPM Medium (or other optimized fermentation medium)

  • n-Butanol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Sephadex LH-20 resin

  • C18 semi-preparative HPLC column

  • Standard laboratory glassware and equipment

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector

  • Mass spectrometer (optional, for confirmation)

Experimental Protocols

Fermentation of this compound-producing Streptomyces

This protocol describes the cultivation of a this compound-producing Streptomyces strain in a suitable fermentation medium to generate a sufficient quantity of the target compound for purification. Optimization of fermentation parameters is crucial for maximizing the yield of secondary metabolites.[2][3][4][5]

1.1. Seed Culture Preparation:

  • Inoculate a single colony of the Streptomyces strain into 50 mL of a suitable seed medium (e.g., ISP2 medium) in a 250 mL baffled flask.

  • Incubate at 30°C with shaking at 200 rpm for 2-3 days, or until a dense culture is obtained.

1.2. Production Culture:

  • Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., DNPM medium) with 10 mL of the seed culture (5% v/v).

  • Incubate the production culture at 30°C with shaking at 200 rpm for 6-7 days.[1]

  • Monitor the production of this compound by analyzing small aliquots of the culture broth by HPLC-UV at 434 nm.

Extraction of Crude this compound

This step involves the separation of this compound from the culture broth using liquid-liquid extraction with an organic solvent.[1]

  • After fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to remove the mycelia.

  • Transfer the supernatant to a separating funnel.

  • Add an equal volume of n-butanol to the supernatant.

  • Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic layer (n-butanol), which contains the this compound.

  • Repeat the extraction of the aqueous layer with n-butanol two more times to maximize the recovery of this compound.

  • Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Resuspend the dried extract in a minimal volume of methanol for subsequent purification steps.

Purification of this compound

3.1. Size-Exclusion Chromatography:

This initial chromatographic step is used to separate compounds based on their size, effectively removing larger and smaller impurities from the crude extract.

  • Prepare a Sephadex LH-20 column (e.g., 2.5 x 100 cm) and equilibrate it with methanol.

  • Load the concentrated crude extract onto the column.

  • Elute the column with methanol at a flow rate of 1 mL/min.

  • Collect fractions of 5 mL and monitor the elution of this compound by measuring the absorbance of each fraction at 434 nm.

  • Pool the yellow-colored fractions containing this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure.

3.2. Semi-Preparative UPLC:

This final purification step utilizes a high-resolution chromatographic technique to achieve a high degree of purity.

  • Dissolve the partially purified this compound from the size-exclusion step in a small volume of methanol.

  • Purify the sample using a semi-preparative UPLC system equipped with a C18 column (e.g., 10 x 150 mm, 5 µm).

  • Use a mobile phase consisting of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Elute the column with a linear gradient of 20% to 80% B over 30 minutes at a flow rate of 4 mL/min.

  • Monitor the elution profile at 434 nm and collect the peak corresponding to this compound.

  • Confirm the identity and purity of the collected fraction by analytical HPLC-MS.

  • Evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Summary of a Typical this compound Purification from a 1 L Culture Broth

Purification StepTotal Volume (mL)This compound Concentration (mg/L)Total this compound (mg)Purity (%)Yield (%)
Crude Culture Broth 10001515~1100
Butanol Extract 10013513.5~1090
Size-Exclusion Pool 2050010~6067
Semi-Preparative UPLC 515007.5>9550

Note: The values presented in this table are estimates based on typical yields for secondary metabolite purification and should be used as a general guide. Actual results may vary depending on the specific fermentation and purification conditions.

Stability of this compound

Based on general knowledge of polyketide stability, this compound is expected to be sensitive to light and high temperatures. For short-term storage, solutions of this compound should be kept at 4°C in the dark. For long-term storage, it is recommended to store the purified compound as a dried powder at -20°C or below. The stability of this compound in different pH conditions has not been extensively reported; however, many polyketides show better stability in slightly acidic to neutral pH ranges.[6][7][8][9][10]

Experimental Workflow and Signaling Pathways

Limocrocin_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Fermentation Fermentation of Streptomyces sp. Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation (Remove Mycelia) Harvest->Centrifugation Extraction n-Butanol Liquid-Liquid Extraction Centrifugation->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 SEC Size-Exclusion Chromatography (Sephadex LH-20) Concentration1->SEC Concentration2 Concentration SEC->Concentration2 UPLC Semi-Preparative UPLC (C18 Column) Concentration2->UPLC Analysis Purity & Identity Check (HPLC-MS) UPLC->Analysis Storage Pure this compound (Store at -20°C) Analysis->Storage

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the purification of this compound from Streptomyces culture broth. By following these steps, researchers can obtain highly pure this compound suitable for further biological and chemical characterization. The provided data and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

Application Note: In Vitro Assay for Limocrocin Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It catalyzes the synthesis of a DNA copy of the viral RNA genome, which is an essential step in the viral life cycle. The inhibition of this enzyme is a key therapeutic strategy for the management of retroviral infections. Limocrocin, a natural product, has been identified as an inhibitor of reverse transcriptase.[1][2][3][4] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against reverse transcriptase.

Principle of the Assay

This assay quantifies the activity of reverse transcriptase by measuring the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a template-primer complex. The inhibitory effect of this compound is determined by measuring the reduction in dNTP incorporation in the presence of the compound. A colorimetric method is described here for ease of use and to avoid radioactive materials.

Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound[5]

  • Positive Control Inhibitor (e.g., Nevirapine or AZT-TP)

  • Reverse Transcriptase Assay Kit (commercially available kits often contain the necessary buffers, template-primer, dNTPs, and detection reagents)

  • Or individual reagents:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

    • Template-Primer: Poly(A)•oligo(dT)

    • Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

    • Biotin-labeled dUTP

    • Streptavidin-horseradish peroxidase (HRP) conjugate

    • HRP substrate (e.g., TMB)

    • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader

  • 96-well microplates (streptavidin-coated)

  • Nuclease-free water

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare the reaction mixture containing reaction buffer, template-primer, and the dNTP mix (including biotin-labeled dUTP).

    • Dilute the recombinant HIV-1 RT to the desired concentration in the reaction buffer.

  • Assay Procedure:

    • Add 10 µL of the this compound dilutions or control solutions (positive control, no-inhibitor control, no-enzyme control) to the wells of a streptavidin-coated 96-well microplate.

    • Add 20 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except for the no-enzyme control).

    • Incubate the plate at 37°C for 1 hour.

    • After incubation, wash the plate three times with a wash buffer (typically provided in a kit) to remove unincorporated nucleotides.

    • Add 100 µL of a streptavidin-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with the wash buffer.

    • Add 100 µL of the HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      % Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Data Presentation

Table 1: Hypothetical Inhibition of HIV-1 Reverse Transcriptase by this compound

This compound Concentration (µM)Absorbance (450 nm)% Inhibition
0 (No Inhibitor)1.2500
0.11.12510
10.87530
100.62550
1000.25080
Positive Control (Nevirapine 10 µM)0.12590
No Enzyme Control0.050-

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Controls, RT, Reaction Mix) add_inhibitor Add this compound/Controls to Microplate prep_reagents->add_inhibitor add_rxn_mix Add Reaction Mix add_inhibitor->add_rxn_mix add_rt Add HIV-1 RT (Start Reaction) add_rxn_mix->add_rt incubate Incubate at 37°C add_rt->incubate wash1 Wash Plate incubate->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate at RT add_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add HRP Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_absorbance Measure Absorbance at 450 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro this compound reverse transcriptase inhibition assay.

signaling_pathway cluster_reaction Reverse Transcription cluster_inhibition Inhibition by this compound RT HIV-1 Reverse Transcriptase cDNA RNA-DNA Hybrid RT->cDNA Synthesizes Template RNA Template- Primer Complex Template->RT Binds to dNTPs dNTPs dNTPs->RT Binds to This compound This compound This compound->RT Inhibits

Caption: Proposed mechanism of this compound inhibition of reverse transcriptase.

Conclusion

The described in vitro assay provides a robust and reproducible method for evaluating the inhibitory potential of this compound against HIV-1 reverse transcriptase. This protocol can be adapted for high-throughput screening of other potential reverse transcriptase inhibitors and for detailed mechanistic studies. The use of a colorimetric detection method makes this assay accessible to most laboratory settings.

References

Application Notes and Protocols: A Hypothetical Cytotoxicity Assay of Limocrocin on Various Cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product known for its antiviral properties, particularly its ability to interfere with viral reverse transcriptases.[1] While its antiviral mechanisms have been a subject of study, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. The structural characteristics of this compound suggest that it may possess bioactivities beyond its antiviral effects. This document provides a detailed, albeit hypothetical, protocol for evaluating the cytotoxic effects of this compound on a panel of human cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a suitable preliminary screening tool for novel anticancer compounds.[2][4][5]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2][3] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound.

Experimental Protocols

Materials and Reagents

  • This compound (structure available from PubChem, CID 6450250)[6]

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture

  • Maintain the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

    • Incubate the plates for 48 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of cell growth.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2
MCF-7Breast Cancer25.8
A549Lung Cancer32.5
HEK293Normal Kidney> 100

This data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Cultures Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells Seed Cells in 96-well Plates Harvest_Cells->Seed_Cells Prepare_this compound Prepare this compound Dilutions Treat_Cells Add this compound to Cells Prepare_this compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Hypothesized Signaling Pathway

Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7] A common mechanism involves the induction of apoptosis through the activation of caspase cascades, often triggered by intracellular stress signals. The MAPK and PI3K/Akt pathways are frequently implicated in these processes.[7]

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK_Pathway->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The experimental protocol, data, and signaling pathway described in this document are hypothetical and intended for illustrative purposes. Further research is required to determine the actual cytotoxic effects and mechanisms of action of this compound.

References

Application Notes and Protocols for the Synthesis of Limocrocin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product known for its unusual structure, featuring a C5N moiety attached to a hexadecaheptaenedioic acid backbone.[1] First identified for its ability to interfere with viral reverse transcriptases, this compound presents a promising scaffold for the development of novel antiviral agents.[2][3][4] The generation of this compound derivatives is a key strategy for exploring its structure-activity relationship (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed methodologies for the generation and evaluation of this compound derivatives. It covers both the biosynthetic approach through heterologous expression of the this compound biosynthetic gene cluster (lim BGC) and a proposed semi-synthetic strategy for chemical modification of the this compound scaffold.[2] Additionally, detailed protocols for assessing the biological activity of these derivatives are provided.

Biosynthesis of this compound and its Native Derivatives

The primary route to obtaining this compound and its oxidized derivatives involves the heterologous expression of the lim biosynthetic gene cluster (BGC) from Streptomyces roseochromogenes in a suitable host, such as Streptomyces albus Del14 or S. lividans ΔYA9.[2] The lim BGC directs the synthesis of this compound (463 m/z) as well as two oxidized derivatives (479 m/z and 495 m/z).[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed via a type I polyketide synthase (PKS) pathway. The pathway involves the iterative condensation of acyl-CoA precursors to form the polyene backbone, which is then tailored by various enzymes encoded in the lim BGC to yield the final structure.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of this compound cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring cluster_derivatives Derivative Formation PKS_start Starter Unit (Acyl-CoA) PKS_elongation Iterative Elongation (Malonyl-CoA) PKS_start->PKS_elongation lim PKS genes PKS_release Polyketide Chain Release PKS_elongation->PKS_release Thioesterase (Lim19) Intermediate Hexadecaheptaenedioic Acid Intermediate PKS_release->Intermediate C5N_attachment Attachment of C5N Moiety Intermediate->C5N_attachment Tailoring Enzymes This compound This compound (463 m/z) C5N_attachment->this compound Oxidized_Deriv_1 Oxidized Derivative 1 (479 m/z) This compound->Oxidized_Deriv_1 Oxidation (e.g., Lim1) Oxidized_Deriv_2 Oxidized Derivative 2 (495 m/z) This compound->Oxidized_Deriv_2 Oxidation (e.g., Lim1)

Caption: Proposed biosynthetic pathway of this compound and its oxidized derivatives.

Semi-Synthetic Approach for Generating Novel this compound Derivatives

Given the structural complexity of this compound, a semi-synthetic approach starting from the biosynthetically produced parent compound is a practical strategy for generating a library of derivatives. The two carboxylic acid groups of the hexadecaheptaenedioic acid backbone are ideal targets for chemical modification, such as amidation or esterification.

Workflow for Semi-Synthesis of this compound Amide Derivatives

This workflow outlines the general steps for the synthesis of a library of this compound amide derivatives.

Semi-Synthetic Workflow for this compound Derivatives Workflow for Semi-Synthesis of this compound Amide Derivatives start Start: Biosynthetically Produced this compound activation Carboxylic Acid Activation (e.g., HATU, HOBt) start->activation coupling Amide Coupling (Primary/Secondary Amine Library) activation->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization bioassay Biological Activity Screening (e.g., RT Inhibition, Antimicrobial Assays) characterization->bioassay end End: this compound Derivative Library with SAR Data bioassay->end

Caption: General workflow for the semi-synthesis of this compound amide derivatives.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of this compound

This protocol is adapted from the methods described for the expression of the lim BGC in Streptomyces.[2]

1. Strain Preparation and Cultivation:

  • Prepare a spore suspension of the S. albus Del14 or S. lividans ΔYA9 strain carrying the lim BGC expression plasmid.
  • Inoculate 50 mL of TSB medium with the spore suspension and incubate at 30°C with shaking at 200 rpm for 48 hours to generate a seed culture.
  • Inoculate 1 L of a suitable production medium (e.g., R5A medium) with the seed culture.
  • Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

2. Extraction of this compound:

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
  • Extract the supernatant twice with an equal volume of ethyl acetate.
  • Extract the mycelium with acetone, followed by evaporation of the acetone and extraction with ethyl acetate.
  • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.

3. Purification:

  • Redissolve the crude extract in a minimal volume of methanol.
  • Purify this compound and its derivatives by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.
  • Monitor the elution profile by UV-Vis absorbance at characteristic wavelengths for this compound (260, 332, and 434 nm).
  • Collect fractions containing the desired compounds and verify their identity and purity by LC-MS and NMR.

Protocol 2: Semi-Synthesis of a this compound Amide Derivative (Representative Example)

This protocol describes a general procedure for the amidation of this compound's carboxylic acid groups.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
  • Add a peptide coupling reagent such as HATU (2.2 equivalents) and an activator like HOBt (2.2 equivalents).
  • Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (4 equivalents), to the reaction mixture.
  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.
  • Add the desired primary or secondary amine (2.5 equivalents) to the reaction mixture.
  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

2. Work-up and Purification:

  • Quench the reaction by adding water.
  • Extract the product with ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure this compound amide derivative.

3. Characterization:

  • Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: In Vitro Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound derivatives against a commercially available HIV-1 reverse transcriptase.

1. Reagents and Materials:

  • HIV-1 Reverse Transcriptase and assay kit (commercially available).
  • This compound derivatives dissolved in DMSO.
  • 96-well microtiter plates.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.
  • In a 96-well plate, add the reaction mixture containing the template-primer, dNTPs, and the test compound at various concentrations.
  • Initiate the reaction by adding the HIV-1 RT enzyme to each well.
  • Incubate the plate at 37°C for 1 hour.
  • Stop the reaction and quantify the amount of newly synthesized DNA according to the kit manufacturer's instructions (e.g., colorimetric or fluorescent readout).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

1. Preparation of Inoculum:

  • Culture the test microorganism (bacterial or fungal) in a suitable broth medium overnight.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Assay Procedure:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth medium.
  • Inoculate each well with the standardized microbial suspension.
  • Include positive (microorganism without compound) and negative (broth only) controls.
  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables present a summary of the known and representative biological activities of this compound and its derivatives.

Table 1: Antiviral Activity of this compound Derivatives

CompoundTargetAssayIC50 (µM)Notes
This compoundViral Reverse TranscriptaseEnzyme InhibitionData not availableKnown to be an inhibitor.[2][3]
Oxidized Derivative (478 Da)Viral Reverse TranscriptaseEnzyme InhibitionHypothetical: 5.2For illustrative purposes.
Amide Derivative 1Viral Reverse TranscriptaseEnzyme InhibitionHypothetical: 2.8For illustrative purposes.
Amide Derivative 2Viral Reverse TranscriptaseEnzyme InhibitionHypothetical: 10.5For illustrative purposes.

*Note: Hypothetical data is provided for illustrative purposes to guide data presentation.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)
This compoundBacillus subtilis>100
Staphylococcus aureus>100
Escherichia coli>100
Candida albicans>100
Aspergillus niger>100
Oxidized Derivative (478 Da)Bacillus subtilis>100
Staphylococcus aureus>100
Escherichia coli>100
Candida albicans>100
Aspergillus niger>100

*Note: The available literature indicates a lack of significant activity against the tested strains.[2]

Conclusion

The methodologies outlined in this document provide a framework for the synthesis and evaluation of novel this compound derivatives. The combination of biosynthetic production of the core scaffold and subsequent semi-synthetic modification offers a powerful and flexible approach to generate a diverse library of compounds for SAR studies. The detailed protocols for biological evaluation will enable researchers to effectively screen these derivatives and identify lead candidates for further development as potent antiviral agents.

References

Application Notes and Protocols: Limocrocin in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antiviral potential of Limocrocin, a polyketide natural product, and offer generalized protocols for its investigation as an antiviral agent. While specific antiviral activity data for this compound is limited in publicly available literature, its established role as a reverse transcriptase inhibitor provides a strong basis for further research.

Introduction

This compound is a yellow pigment produced by the bacterium Streptomyces limosus and its biosynthesis has been recently elucidated in Streptomyces roseochromogenes.[1][2] It is recognized for its potential as an antiviral agent due to its ability to interfere with viral reverse transcriptases.[1][2][3] This document outlines its known mechanism of action, provides representative experimental protocols to assess its antiviral efficacy and cytotoxicity, and presents available data in a structured format to guide future research.

Mechanism of Action

The primary reported antiviral mechanism of this compound is the inhibition of reverse transcriptase.[1][2][3] Reverse transcriptase is a crucial enzyme for retroviruses, such as HIV, and other viruses like Hepatitis B virus, as it converts viral RNA into DNA, a necessary step for viral replication within the host cell. By inhibiting this enzyme, this compound can halt the viral life cycle.

Below is a diagram illustrating the general mechanism of a reverse transcriptase inhibitor.

G cluster_virus Viral Particle cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Reverse_Transcriptase Inhibition

Caption: General mechanism of reverse transcriptase inhibition.

Data Presentation

Quantitative data on the antiviral activity of this compound is scarce in the current literature. However, some cytotoxicity data is available. The following tables summarize the existing information and provide a template for future experimental data.

Table 1: Cytotoxicity Data for this compound

Cell LineAssay TypeCC50 (µg/mL)Reference
Chinese Hamster Ovary (CHO)Not specified> 64[1]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Table 2: Antiviral Activity of this compound (Template for Experimental Data)

VirusCell LineAssay TypeEC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
e.g., Avian Myeloblastosis Viruse.g., Chicken Embryo Fibroblastse.g., RT AssayTo be determinedTo be determined
e.g., Arbovirus (e.g., Zika, Dengue)e.g., Vero cellse.g., Plaque Reduction AssayTo be determinedTo be determined
e.g., Human Immunodeficiency Virus (HIV-1)e.g., MT-4 cellse.g., RT AssayTo be determinedTo be determined

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are generalized protocols that can be adapted for testing the antiviral activity of this compound.

Protocol 1: Reverse Transcriptase Inhibition Assay (In Vitro)

This protocol is designed to directly measure the inhibitory effect of this compound on reverse transcriptase activity.

Materials:

  • Recombinant reverse transcriptase (e.g., from Avian Myeloblastosis Virus or HIV)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]dTTP).

  • Add varying concentrations of this compound to the reaction mixture. Include a positive control (known RT inhibitor) and a negative control (solvent only).

  • Initiate the reaction by adding the reverse transcriptase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized DNA on ice.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the negative control and determine the IC50 value.

G Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Template, dNTPs) Start->Prepare_Mixture Add_this compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_this compound Add_Enzyme Add Reverse Transcriptase Add_this compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Precipitate_DNA Precipitate DNA on Ice Stop_Reaction->Precipitate_DNA Filter Filter through Glass Fiber Filters Precipitate_DNA->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro reverse transcriptase inhibition assay.

Protocol 2: Plaque Reduction Assay for Arboviruses

This cell-based assay determines the ability of this compound to inhibit virus-induced cell death and plaque formation.

Materials:

  • Susceptible cell line (e.g., Vero cells for many arboviruses)

  • Arbovirus stock of known titer (Plaque Forming Units/mL)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and infect with the virus (at a multiplicity of infection that yields countable plaques) in the presence of different concentrations of this compound. Include a virus-only control and a cell-only control.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentration of this compound to each well.

  • Incubate the plates for several days until visible plaques are formed in the virus control wells.

  • Fix the cells with a formalin solution.

  • Stain the cells with crystal violet. Uninfected, viable cells will stain purple, while areas of virus-induced cell death (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • The same cell line used in the antiviral assay.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, add serial dilutions of this compound to the wells. Include a cell-only control (no compound).

  • Incubate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the cell-only control and determine the CC50 value.

Conclusion

This compound presents a promising scaffold for the development of novel antiviral agents, particularly targeting viruses that rely on reverse transcriptase. The provided protocols offer a framework for the systematic evaluation of its antiviral efficacy and toxicological profile. Further research is warranted to elucidate its full spectrum of antiviral activity, understand its potential effects on host cell signaling pathways, and determine its in vivo efficacy.

References

Application Note & Protocol: Quantification of Limocrocin Production Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocrocin is a polyketide secondary metabolite produced by certain strains of Streptomyces, such as Streptomyces roseochromogenes.[1] It has garnered interest due to its potential antiviral properties, specifically its ability to interfere with viral reverse transcriptases.[1] As with many secondary metabolites, optimizing its production is crucial for further research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of such natural products, offering high resolution, sensitivity, and reproducibility.[2][3] This document provides a detailed protocol for the quantification of this compound from bacterial cultures using reverse-phase HPLC (RP-HPLC).

Hypothetical Signaling Pathway for this compound Production

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process, often involving intricate signaling pathways that respond to environmental and physiological cues. While the specific signaling cascade for this compound is not fully elucidated, a generalized pathway can be hypothesized. This often involves two-component systems that sense external stimuli, such as nutrient limitation or quorum sensing molecules. These systems then activate a cascade of regulatory proteins, which in turn modulate the expression of the this compound biosynthetic gene cluster (lim BGC).[1]

G cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Gene Expression cluster_3 Metabolite Production Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Two_Component_System Two-Component System (Sensor Kinase / Response Regulator) Nutrient_Limitation->Two_Component_System Quorum_Sensing Quorum Sensing (e.g., γ-butyrolactones) Quorum_Sensing->Two_Component_System Regulatory_Cascade Regulatory Cascade (e.g., PhoP, AfsR) Two_Component_System->Regulatory_Cascade lim_BGC lim Biosynthetic Gene Cluster (lim Genes) Regulatory_Cascade->lim_BGC Activation Biosynthetic_Enzymes Biosynthetic Enzymes (Polyketide Synthases, etc.) lim_BGC->Biosynthetic_Enzymes This compound This compound Biosynthetic_Enzymes->this compound G Culture 1. Bacterial Culture (Streptomyces sp.) Extraction 2. Solvent Extraction (Ethyl Acetate) Culture->Extraction Dry 3. Evaporation (Dry down extract) Extraction->Dry Reconstitute 4. Reconstitution (Methanol) Dry->Reconstitute Filter 5. Filtration (0.22 µm filter) Reconstitute->Filter HPLC 6. HPLC Analysis Filter->HPLC Data 7. Data Analysis (Peak Integration & Quantification) HPLC->Data G cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation Standard_Prep Prepare Calibration Standards HPLC_Run_Standards Run Standards on HPLC Standard_Prep->HPLC_Run_Standards Sample_Prep Prepare Culture Extracts HPLC_Run_Samples Run Samples on HPLC Sample_Prep->HPLC_Run_Samples Standard_Curve Generate Standard Curve (Peak Area vs. Concentration) HPLC_Run_Standards->Standard_Curve Quantification Quantify this compound in Samples (Using Standard Curve) HPLC_Run_Samples->Quantification Standard_Curve->Quantification

References

Application Notes and Protocols: Development of a Stable Cell Line for Limocrocin Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a natural polyketide product known for its antiviral properties, primarily attributed to the inhibition of viral reverse transcriptases.[1][2] High-throughput screening (HTS) of compound libraries to identify novel antiviral agents requires robust and sensitive cell-based assays. This document provides a detailed protocol for the development of a stable cell line engineered to express a reporter gene under the control of a signaling pathway modulated by viral components. This stable cell line serves as a platform for screening and characterizing the biological activity of this compound and its derivatives in a cellular context.

Given that the presence of viral components and the process of reverse transcription can trigger innate immune responses, we propose the development of a reporter system based on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Viral replication intermediates can be recognized by cellular sensors, leading to the activation of transcription factors like NF-κB, which play a crucial role in the inflammatory and immune response.[3][4] A stable cell line containing an NF-κB-driven luciferase reporter is a well-established method for monitoring this pathway.[3][5][6]

This application note details the necessary steps from vector construction and stable cell line generation to cytotoxicity assessment and the final screening protocol for this compound activity.

Overall Experimental Workflow

The development and utilization of the stable cell line for this compound screening follows a multi-stage process, beginning with the design of the reporter system and culminating in the high-throughput screening of the compound.

G cluster_0 Phase 1: Stable Cell Line Development cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: High-Throughput Screening Vector Construction Vector Construction Transfection Transfection Vector Construction->Transfection Selection Selection Transfection->Selection Clonal Expansion Clonal Expansion Selection->Clonal Expansion Characterization Characterization Clonal Expansion->Characterization Cytotoxicity Assay Cytotoxicity Assay Characterization->Cytotoxicity Assay Reporter Assay Optimization Reporter Assay Optimization Cytotoxicity Assay->Reporter Assay Optimization Assay Validation Assay Validation Reporter Assay Optimization->Assay Validation Compound Screening Compound Screening Assay Validation->Compound Screening Hit Confirmation Hit Confirmation Compound Screening->Hit Confirmation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis

Caption: Overall workflow for developing and using the stable cell line.

Phase 1: Stable Cell Line Development Protocol

This phase focuses on the creation of a stable cell line that reliably expresses the reporter gene in response to pathway activation.

Materials
Reagent/MaterialSupplierCatalog #
HEK293T CellsATCCCRL-3216
pNF-κB-Luc Reporter Vector(Example) PromegaE8491
Hygromycin BThermo Fisher10687010
Lipofectamine 3000Thermo FisherL3000015
DMEM, High GlucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
96-well white, clear-bottom platesCorning3610
Vector Construction and Preparation

The reporter vector contains multiple copies of the NF-κB response element upstream of a minimal promoter driving the expression of the firefly luciferase gene. The vector also contains a hygromycin resistance gene for selection.

  • Vector: A commercially available NF-κB luciferase reporter vector is recommended. This vector should contain 4-5 copies of the NF-κB consensus binding site.

  • Plasmid Preparation: Propagate the plasmid in E. coli and purify using a maxiprep kit to obtain high-quality, endotoxin-free plasmid DNA.

  • Verification: Confirm the plasmid identity by restriction digest and Sanger sequencing of the reporter cassette.

Transfection of HEK293T Cells
  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells per well in 2 mL of complete growth medium (DMEM + 10% FBS + 1% Pen/Strep).

  • Transfection: On the day of transfection, transfect the cells with the pNF-κB-Luc vector using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.

Selection of Stable Transfectants
  • Initial Selection: 48 hours post-transfection, passage the cells into a 10 cm dish and add complete growth medium containing a predetermined selection concentration of Hygromycin B (e.g., 200-500 µg/mL).

  • Media Changes: Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

  • Colony Formation: Continue incubation for 2-3 weeks until distinct, antibiotic-resistant colonies are visible.

Clonal Isolation and Expansion
  • Clonal Isolation: Using cloning cylinders or by limiting dilution, isolate 10-20 well-separated colonies.

  • Expansion: Transfer each clone to a separate well of a 24-well plate and expand in selection medium. Progressively passage the clones into larger vessels.

Characterization of Clones
  • Reporter Activity: Screen each clone for luciferase activity in response to a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα).

  • Assay Protocol:

    • Seed cells from each clone into a 96-well plate.

    • Stimulate with 20 ng/mL TNFα for 6 hours.

    • Measure luciferase activity using a commercial luciferase assay system.

  • Clone Selection: Select the clone that exhibits the highest fold-induction of luciferase activity upon stimulation with the lowest basal signal.

  • Cell Banking: Cryopreserve the selected clone in freezing medium (90% FBS, 10% DMSO) to create a master cell bank.

G Start Start Seed HEK293T Cells Seed HEK293T Cells Start->Seed HEK293T Cells Transfect with pNF-κB-Luc Transfect with pNF-κB-Luc Seed HEK293T Cells->Transfect with pNF-κB-Luc Hygromycin Selection (2-3 weeks) Hygromycin Selection (2-3 weeks) Transfect with pNF-κB-Luc->Hygromycin Selection (2-3 weeks) Isolate Resistant Colonies Isolate Resistant Colonies Hygromycin Selection (2-3 weeks)->Isolate Resistant Colonies Expand Clones Expand Clones Isolate Resistant Colonies->Expand Clones Screen Clones for TNFα Response Screen Clones for TNFα Response Expand Clones->Screen Clones for TNFα Response Select Best Clone Select Best Clone Screen Clones for TNFα Response->Select Best Clone Create Master Cell Bank Create Master Cell Bank Select Best Clone->Create Master Cell Bank

Caption: Workflow for generating the stable NF-κB reporter cell line.

Phase 2: Assay Development and Validation

Before screening this compound, it is essential to determine its cytotoxic concentration and optimize the reporter assay conditions.

Cytotoxicity Assay Protocol

A cytotoxicity assay is performed to determine the concentration range of this compound that does not significantly affect cell viability.

  • Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in assay medium (DMEM + 2% FBS) and treat the cells for 24 hours.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® or MTT assay) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). The highest concentration of this compound that maintains >90% cell viability will be used for the screening assay.

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.7 ± 5.1
0.599.2 ± 3.9
1.097.5 ± 4.2
5.095.1 ± 6.3
10.091.8 ± 5.8
25.075.3 ± 7.1
50.045.6 ± 8.2
Note: Data are representative examples and must be determined empirically.
Reporter Assay Optimization

To mimic the effect of viral reverse transcription and subsequent innate immune activation, a viral mimic like Poly(I:C) or a non-infectious viral particle can be used as a stimulus.

  • Stimulus Titration: Determine the optimal concentration of the stimulus (e.g., Poly(I:C)) that provides a robust induction of the NF-κB reporter.

  • Time-Course: Perform a time-course experiment to identify the optimal incubation time for maximal reporter gene expression after stimulation.

Phase 3: this compound Activity Screening Protocol

This protocol outlines the steps for screening this compound's ability to inhibit NF-κB activation induced by a viral mimic.

G Seed Reporter Cells Seed Reporter Cells Pre-treat with this compound Pre-treat with this compound Seed Reporter Cells->Pre-treat with this compound Stimulate with Viral Mimic Stimulate with Viral Mimic Pre-treat with this compound->Stimulate with Viral Mimic Incubate (e.g., 6 hours) Incubate (e.g., 6 hours) Stimulate with Viral Mimic->Incubate (e.g., 6 hours) Measure Luciferase Activity Measure Luciferase Activity Incubate (e.g., 6 hours)->Measure Luciferase Activity Data Analysis Data Analysis Measure Luciferase Activity->Data Analysis

Caption: Workflow for this compound activity screening.

  • Cell Seeding: Seed the NF-κB reporter stable cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Remove the growth medium from the cells and add 50 µL of the this compound dilutions.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare the viral mimic stimulus (e.g., Poly(I:C)) at 2X the final desired concentration in assay medium.

    • Add 50 µL of the 2X stimulus to each well.

    • Include the following controls:

      • Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) and stimulus.

      • Unstimulated Control: Cells treated with vehicle only (no stimulus).

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 6 hours) at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value.

Expected Results and Data Presentation
TreatmentLuminescence (RLU) (Mean ± SD)% Inhibition
Unstimulated1,500 ± 250N/A
Vehicle + Stimulus55,000 ± 4,5000%
This compound (1 µM) + Stimulus48,500 ± 3,20012.1%
This compound (5 µM) + Stimulus30,250 ± 2,80045.4%
This compound (10 µM) + Stimulus15,100 ± 1,90072.7%
This compound (25 µM) + Stimulus8,200 ± 1,10085.1%
Note: Data are representative examples and must be determined empirically.

Conclusion

The development of a stable reporter cell line provides a sensitive and reproducible platform for the high-throughput screening of this compound and its analogs. By utilizing a biologically relevant signaling pathway, this assay can elucidate the cellular activity of compounds that interfere with viral processes. The detailed protocols provided herein offer a comprehensive guide for researchers to establish this screening system and accelerate the discovery of novel antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Limocrocin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Limocrocin in solution.

Troubleshooting Guide

Issue: Rapid loss of color and activity of this compound solution upon storage.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Protocol
Oxidation Addition of antioxidants such as Vitamin C (ascorbic acid) or dithiothreitol (DTT).[1]See Protocol 1: Antioxidant Efficacy Testing .
Photodegradation Store solutions in amber vials or cover with aluminum foil to protect from light.[2]See Protocol 2: Photostability Assessment .
pH Shift Maintain an optimal pH range using a suitable buffering system.[1][3] The ideal pH for many chromoproteins is between 7 and 11.[1]See Protocol 3: pH Profiling .
Microbial Contamination Add antimicrobial agents like sodium azide (0.02%) or filter-sterilize the solution.See Protocol 4: Sterility Testing .
Proteolytic Degradation Incorporate protease inhibitors (e.g., PMSF, EDTA) into the buffer.[4][5]See Protocol 5: Protease Activity Assay .
Aggregation and Precipitation Increase protein solubility by adding excipients like L-arginine and L-glutamic acid.[4][5][6] Maintain a low protein concentration if possible.[6]See Protocol 6: Solubility Enhancement Assay .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound, like many complex organic molecules and chromoproteins, is influenced by several factors including pH, temperature, light exposure, presence of oxidizing agents, and enzymatic degradation.[2][7] It is crucial to control these parameters to maintain its structural integrity and biological activity.

Q2: I'm observing a gradual color change in my this compound solution, even when stored at 4°C in the dark. What could be the cause?

A2: A color change, even under refrigerated and dark conditions, could indicate slow oxidation or a pH shift in your buffer over time. Consider de-gassing your buffer before use and verifying the pH of the stored solution. The addition of low concentrations of antioxidants or using a more robust buffering system might alleviate this issue. Some chromoproteins are sensitive to oxidizing agents like H2O2.[1]

Q3: Can I freeze my this compound solution for long-term storage?

A3: While freezing is a common method for long-term protein storage, it can also lead to aggregation and denaturation during freeze-thaw cycles. If you need to freeze your this compound solution, it is advisable to include a cryoprotectant such as glycerol (e.g., 10-20% v/v) to mitigate these effects.[6] It is also recommended to aliquot the solution to avoid multiple freeze-thaw cycles.

Q4: My this compound precipitates out of solution when I try to concentrate it. How can I prevent this?

A4: Precipitation at high concentrations is often due to protein aggregation.[4][6] To improve solubility, you can try adding stabilizing excipients to your buffer. A combination of L-arginine and L-glutamate (e.g., 50 mM each) has been shown to be effective in preventing aggregation for a variety of proteins.[4][5][6] Optimizing the pH and ionic strength of the buffer can also enhance solubility.[6]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A combination of techniques is recommended. UV-Visible spectroscopy can be used to monitor the integrity of the chromophore by tracking changes in the absorption spectrum. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the amount of intact this compound and detecting degradation products.[3] For assessing functional stability, a relevant bioassay that measures the specific activity of this compound should be employed.

Experimental Protocols

Protocol 1: Antioxidant Efficacy Testing

  • Prepare fresh this compound solutions in a standard buffer.

  • Supplement individual solutions with varying concentrations of antioxidants (e.g., 0.1, 1, 10 mM Ascorbic Acid; 0.05, 0.5, 5 mM DTT).

  • Include a control sample with no antioxidant.

  • Incubate all samples at a chosen temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), measure the absorbance at the characteristic wavelength of this compound and analyze by HPLC.

  • Compare the degradation rates between the control and antioxidant-supplemented samples.

Protocol 2: Photostability Assessment

  • Prepare identical this compound solutions in transparent and amber vials.

  • Expose the transparent vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials in the dark as a control.

  • At various time intervals, withdraw aliquots from each set of vials.

  • Analyze the samples using UV-Vis spectroscopy and HPLC to determine the extent of degradation.

Protocol 3: pH Profiling

  • Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).

  • Dilute a stock solution of this compound into each buffer.

  • Incubate the solutions at a constant temperature.

  • Monitor the stability over time using UV-Vis spectroscopy and a functional assay.

  • Plot the remaining percentage of active this compound against pH to determine the optimal pH range for stability.

Protocol 4: Sterility Testing

  • Prepare a this compound solution and divide it into two batches.

  • Filter-sterilize one batch using a 0.22 µm filter.

  • Incubate both batches at 37°C.

  • After 24-48 hours, visually inspect for turbidity. Plate a small aliquot of each solution on a nutrient agar plate and incubate to check for microbial growth.

Protocol 5: Protease Activity Assay

  • Prepare this compound solutions in a buffer with and without a broad-spectrum protease inhibitor cocktail.

  • Incubate both solutions at a temperature conducive to protease activity (e.g., 37°C).

  • Monitor the integrity of this compound over time using SDS-PAGE and HPLC. The presence of smaller fragments in the sample without inhibitors would indicate proteolytic degradation.

Protocol 6: Solubility Enhancement Assay

  • Prepare a series of buffers containing different potential stabilizing agents (e.g., 50 mM L-arginine + 50 mM L-glutamate, 10% glycerol, 0.1% Tween 20).

  • Prepare a control buffer without any additives.

  • Attempt to dissolve this compound to a high concentration in each buffer.

  • Centrifuge the samples to pellet any insoluble material.

  • Measure the protein concentration in the supernatant to determine the solubility in each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions Testing cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution ph pH Variation prep->ph Incubate under various conditions temp Temperature Variation prep->temp Incubate under various conditions light Light Exposure prep->light Incubate under various conditions additives Additive Screening prep->additives Incubate under various conditions uv_vis UV-Vis Spectroscopy ph->uv_vis Analyze at time points hplc HPLC Analysis ph->hplc Analyze at time points activity Bioassay ph->activity Analyze at time points temp->uv_vis Analyze at time points temp->hplc Analyze at time points temp->activity Analyze at time points light->uv_vis Analyze at time points light->hplc Analyze at time points light->activity Analyze at time points additives->uv_vis Analyze at time points additives->hplc Analyze at time points additives->activity Analyze at time points optimal Optimal Storage Conditions uv_vis->optimal Determine optimal formulation hplc->optimal Determine optimal formulation activity->optimal Determine optimal formulation

Caption: Workflow for determining optimal this compound stability.

degradation_pathway cluster_stressors Stress Factors This compound Intact this compound Oxidized Oxidized this compound This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Hydrolysis Aggregated Aggregated this compound This compound->Aggregated Aggregation Photodegraded Photodegradation Products This compound->Photodegraded Photodegradation Oxidants Oxidizing Agents Oxidants->Oxidized pH_extremes pH Extremes pH_extremes->Hydrolyzed High_Temp High Temperature High_Temp->Aggregated Light Light Exposure Light->Photodegraded

Caption: Potential degradation pathways for this compound in solution.

References

a challenges in purifying Limocrocin from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the purification of Limocrocin from complex biological mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification from complex mixtures so challenging?

This compound is an unusual polyketide known for its bioactivity, including the ability to interfere with viral reverse transcriptases.[1] Its purification is particularly challenging due to several factors:

  • Inherent Instability: The this compound structure contains highly reactive epoxide groups, making it susceptible to degradation under various chemical and physical conditions.[1]

  • Complex Source Mixture: It is typically isolated from fermentation broths of microorganisms like Streptomyces roseochromogenes, which contain a vast array of similar polyketides, proteins, lipids, and other metabolites.[1] This complexity makes selective separation difficult.

  • Low Abundance: this compound and its derivatives are often produced at low levels, requiring efficient and high-recovery purification steps to obtain sufficient quantities for analysis and further studies.[1]

  • Co-eluting Impurities: Structurally similar compounds produced by the host organism often have comparable physicochemical properties (e.g., polarity, size), leading to co-elution during standard chromatographic steps.

Q2: What are the primary sources of impurities in this compound preparations?

Impurities in this compound preparations can be categorized as follows:

  • Product-Related Impurities: These include isomers, epimers, and degradation products of this compound itself, which may form during fermentation or purification.

  • Host-Related Impurities: This is the largest category and includes host cell proteins (HCPs), DNA, lipids, and pigments from the fermentation culture. Alkylresorcinols are an example of lipid-like compounds from bacteria that can complicate purification.[2]

  • Process-Related Impurities: These are substances introduced during the purification process, such as salts from buffers, organic solvents, or molecules leached from chromatography resins.

Q3: What are the critical stability concerns for this compound, and how can they be mitigated?

The primary stability concern is degradation due to its reactive functional groups.[1] While specific data on this compound is scarce, general principles for stabilizing similar complex molecules like bacteriocins and other antibiotics can be applied. Key factors are:

  • pH: Extreme pH values can trigger the dissociation of functional groups or hydrolysis, leading to a loss of activity and structural integrity.[3] It is crucial to work within a narrow, empirically determined pH range.

  • Temperature: High temperatures can accelerate degradation. Most purification steps should be conducted at reduced temperatures (e.g., 4°C).[4][5] While some related molecules show heat stability up to 100°C, this compound's reactive nature suggests a more cautious approach is warranted.[4][5][6]

  • Light: As a polyketide with conjugated double bonds, this compound may be sensitive to photodegradation. Protecting samples from light during all stages of purification and storage is recommended.

  • Oxidation: The complex structure may be susceptible to oxidation. Using degassed buffers and considering the addition of antioxidants in early-stage purification steps may be beneficial.

Section 2: Troubleshooting Guide

Q4: Problem: I am experiencing a very low yield of this compound after the initial extraction from the fermentation broth.

  • Possible Cause 1: Inefficient Extraction Method. The chosen solvent system may not be optimal for partitioning this compound from the aqueous fermentation broth.

    • Solution: Screen a panel of organic solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform-methanol mixtures). Perform small-scale extractions and use a bioassay or analytical method like HPLC to determine the most efficient solvent system.

  • Possible Cause 2: Adsorption to Cellular Debris. this compound may bind non-specifically to biomass, leading to its loss when cells are pelleted.

    • Solution: After separating the supernatant, try washing the cell pellet with the chosen extraction solvent or a suitable buffer to recover any adsorbed product.

  • Possible Cause 3: Degradation During Extraction. The pH or temperature conditions during extraction may be causing rapid degradation.

    • Solution: Ensure the extraction process is performed quickly and at a low temperature. Adjust the pH of the fermentation broth to a neutral or slightly acidic range before extraction, as extreme pH can be detrimental.[3]

Q5: Problem: My this compound appears to be degrading during chromatographic separation, especially on HPLC.

  • Possible Cause 1: Incompatible Mobile Phase pH. The pH of the mobile phase may be outside the stability range for this compound.

    • Solution: Empirically test a range of buffered mobile phases (e.g., pH 4-7). Start with a pH close to neutral and analyze the stability of a purified standard under different conditions. Collect fractions into a neutralization buffer if using low or high pH for elution.

  • Possible Cause 2: Prolonged Run Times. Long chromatography runs expose the molecule to potentially destabilizing conditions for extended periods.

    • Solution: Optimize the chromatography method to reduce the run time. Use shorter columns, higher flow rates (while monitoring backpressure), or steeper gradients.[7]

  • Possible Cause 3: On-Column Aggregation or Precipitation. The sample may be precipitating on the column filter or at the top of the column bed.

    • Solution: Ensure the sample is fully solubilized in the mobile phase before injection. Pre-filter all samples and buffers. Consider modifying the mobile phase to improve solubility.

Q6: Problem: I am seeing poor resolution and co-elution of impurities during my final RP-HPLC step.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The solvent system (e.g., acetonitrile/water, methanol/water) and its gradient profile are not effective at separating this compound from closely related impurities.

    • Solution: Test different organic modifiers (acetonitrile often provides sharper peaks than methanol). Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.[7][8]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the sample concentration or injection volume. If a larger capacity is needed, switch to a preparative column with a larger diameter.

  • Possible Cause 3: Use of an Inappropriate Stationary Phase. A standard C18 column may not be the optimal choice for this compound's specific chemistry.

    • Solution: Screen different stationary phases. A phenyl-hexyl or embedded polar group (EPG) column might offer different selectivity for polyketides compared to a standard C18.

Q7: Problem: My final product shows low purity, with many contaminating peaks, despite multiple purification steps.

  • Possible Cause 1: Lack of Orthogonal Separation Techniques. Using multiple steps that separate based on the same principle (e.g., two different reverse-phase columns) will not effectively remove certain impurities.

    • Solution: Design a purification workflow that uses orthogonal techniques. Combine methods that separate based on different properties, such as size (Size-Exclusion Chromatography), charge (Ion-Exchange Chromatography), and polarity/hydrophobicity (Reverse-Phase Chromatography).[9][10]

  • Possible Cause 2: Re-equilibration of Impurities. Some impurities may exist in equilibrium and can reappear in a seemingly pure fraction.

    • Solution: Immediately after a successful purification step, process the sample in the next step or freeze it under stable conditions (-80°C) to prevent re-equilibration or degradation.

  • Possible Cause 3: Ineffective Initial Cleanup. If early steps are not efficient, subsequent high-resolution steps will be overwhelmed.

    • Solution: Incorporate a robust initial cleanup step like solid-phase extraction (SPE) or adsorption chromatography (e.g., with XAD-16 resin) to remove the bulk of unrelated impurities before proceeding to high-resolution chromatography.[9]

Section 3: Experimental Protocols

Protocol 1: General Bioassay-Guided Purification Workflow for this compound

This protocol outlines a multi-step strategy to purify this compound, using bioactivity (e.g., antiviral or antibacterial assays) to track the compound through different fractionation steps.

  • Fermentation and Extraction:

    • Cultivate the Streptomyces strain under optimal conditions for this compound production.

    • Separate the biomass from the culture broth by centrifugation (e.g., 8,500 rpm at 4°C for 30 min).[9]

    • Extract the cell-free supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic extracts and evaporate the solvent under reduced pressure at a low temperature (<30°C).

    • Resuspend the crude extract in a minimal volume of methanol.

  • Step 1: Adsorption Chromatography (Bulk Impurity Removal):

    • Prepare a column with a macroporous resin (e.g., Amberlite XAD-16).[9]

    • Equilibrate the column with deionized water.

    • Load the resuspended crude extract onto the column.

    • Wash the column with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect fractions and test each for bioactivity. Pool the active fractions.

  • Step 2: Size-Exclusion Chromatography (SEC):

    • Evaporate the solvent from the pooled active fractions and resuspend in a suitable buffer for SEC.

    • Use a gel filtration column (e.g., Sephadex LH-20) equilibrated with the same buffer.[9]

    • Load the sample and elute with the buffer at a constant flow rate.

    • Collect fractions and identify the active ones via bioassay.

  • Step 3: Preparative Reverse-Phase HPLC (Final Polishing):

    • Pool the active fractions from SEC and concentrate them.

    • Purify the sample on a preparative C18 HPLC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 40 minutes.

    • Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of a partially purified sample).

    • Collect peaks, test for bioactivity, and verify purity using analytical HPLC.

Protocol 2: Analytical Methods for Detection and Quantification

For tracking this compound and assessing purity, a validated analytical method is essential.

  • Method: Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC).

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A fast gradient, e.g., 5% to 95% B in 10 minutes.

  • Detection: Diode Array Detector (DAD) to obtain UV spectra, or Mass Spectrometry (MS) for confirmation of molecular weight.[11]

Section 4: Data Tables and Visualizations

Data Presentation

Table 1: Representative Stability of Bioactive Peptides/Polyketides under Different pH and Temperature Conditions. (Note: This is generalized data from related compounds to guide initial experimental design for this compound).

ConditionParameterStability/Activity RetainedReference
pH pH 2.0 - 7.0High stability[4][5]
pH 8.0 - 9.0Moderate to low stability[4]
Alkaline pH (>9.0)Significant loss of activity[3]
Temperature 4°C, -20°C, -80°CStable for at least 1 month[4][5]
100°C for 15-30 minStable[4][6]
121°C (Autoclave)Complete loss of activity[4][5]

Table 2: Hypothetical Yield and Purity Summary for a Multi-Step this compound Purification.

Purification StepTotal Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Extract500,00050100<1
XAD-16 Resin425,0004508510
Sephadex LH-20300,0003,0006055
Preparative RP-HPLC180,0008,50036>95

Mandatory Visualizations

G cluster_0 Upstream & Extraction cluster_1 Purification Cascade (Orthogonal Steps) cluster_2 Analysis & Final Product Fermentation S. roseochromogenes Fermentation Centrifugation Centrifugation (Separate Broth & Biomass) Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Crude Extract (Evaporation) Extraction->Concentration Adsorption Adsorption Chromatography (e.g., XAD-16 Resin) Separation by Polarity Concentration->Adsorption Load Sample SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) Separation by Size Adsorption->SEC Pool Active Fractions HPLC Preparative RP-HPLC (C18 Column) Separation by Hydrophobicity SEC->HPLC Pool Active Fractions Purity Purity Check (Analytical HPLC, MS) HPLC->Purity Collect Main Peak Final Pure this compound (>95%) Purity->Final

Caption: A general experimental workflow for the multi-step purification of this compound.

G Start Problem: Low Purity in Final Product CheckDegradation Analyze for Degradation (LC-MS) Start->CheckDegradation CheckOrtho Review Workflow: Are separation steps orthogonal? Start->CheckOrtho DegradationFound Degradation Confirmed CheckDegradation->DegradationFound Yes NoDegradation No Significant Degradation CheckDegradation->NoDegradation No YesOrtho Steps are Orthogonal CheckOrtho->YesOrtho Yes NotOrtho Steps are Redundant (e.g., two C18 columns) CheckOrtho->NotOrtho No OptimizeConditions Action: Mitigate Instability (Lower Temp, Adjust pH, Protect from Light) DegradationFound->OptimizeConditions OptimizeHPLC Action: Optimize Final Step (Change gradient, column, or mobile phase) NoDegradation->OptimizeHPLC YesOrtho->OptimizeHPLC RedesignWorkflow Action: Redesign Workflow (Add IEX or SEC step) NotOrtho->RedesignWorkflow

Caption: A logical troubleshooting guide for addressing low purity of the final this compound product.

G This compound This compound (Contains Reactive Epoxides) Degradation Degradation Products (Loss of Bioactivity) This compound->Degradation pH Extreme pH (Acidic or Alkaline) pH->Degradation Hydrolysis Temp High Temperature (>40°C) Temp->Degradation Accelerates Reactions Light UV Light Exposure Light->Degradation Photodegradation Oxygen Oxidizing Agents (Dissolved O2) Oxygen->Degradation Oxidation

References

an addressing solubility issues of Limocrocin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility issues of Limocrocin in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyketide natural product known for its antiviral properties, particularly its ability to interfere with viral reverse transcriptases.[1] Like many complex organic molecules, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous buffers commonly used in biological assays. Its chemical structure includes a long, unsaturated hydrocarbon chain, contributing to its low water solubility.[2] Achieving a stable and soluble preparation is crucial for accurate and reproducible experimental results.

Q2: What are the initial steps to dissolve this compound?

Due to its hydrophobic nature, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve both polar and nonpolar compounds.[3][4][5] This stock solution can then be diluted to the final working concentration in the desired aqueous buffer.

Q3: What are some common aqueous buffers suitable for experiments with this compound?

The choice of buffer will depend on the specific experimental requirements, such as the desired pH and compatibility with the biological system being studied. Some common buffers include:

  • Phosphate-Buffered Saline (PBS): Widely used for its isotonic and non-toxic nature in many biological applications.[6]

  • Tris Buffer: Often used in molecular biology and electrophoresis, suitable for a pH range of 7.0 to 9.0.[7]

  • HEPES Buffer: A zwitterionic buffer commonly used in cell culture with a buffering range of 6.8 to 8.2.[7][8]

It is important to select a buffer that maintains the desired pH and does not interact with this compound or other components of the assay.[6]

Q4: How should I store my this compound solutions?

For long-term storage, it is advisable to store this compound as a solid at -20°C or below. Concentrated stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when preparing this compound solutions.

Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).

  • Answer: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobicity. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

    • Recommended Action: Follow the "Protocol for Preparing a Concentrated Stock Solution of this compound" detailed below. This involves using a minimal amount of a water-miscible organic solvent like DMSO to dissolve the compound first, and then diluting this stock solution into your aqueous buffer.

Problem 2: I observe precipitation or cloudiness after diluting my DMSO stock solution into the aqueous buffer.

  • Answer: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. The final concentration of the organic co-solvent may be insufficient to keep the compound in solution.

    • Recommended Actions:

      • Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of the organic co-solvent. However, be mindful of the solvent's potential toxicity to cells or interference with the assay. Most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[9]

      • Lower the Final this compound Concentration: Try preparing a more dilute working solution from your stock.

      • Enhance Dissolution: After diluting the stock, gently vortex the solution. In some cases, brief sonication or gentle warming (e.g., to 37°C) can aid in dissolution, but be cautious as heat may degrade the compound.

      • pH Adjustment: The solubility of this compound may be pH-dependent. Refer to the "Protocol for Assessing this compound Solubility at Different pH Values" to determine if adjusting the buffer pH can improve solubility.

Problem 3: I am concerned about the effect of the organic solvent on my experiment.

  • Answer: This is a valid concern as organic solvents can affect cellular processes or enzyme activity.

    • Recommended Actions:

      • Minimize Solvent Concentration: Always use the lowest possible concentration of the organic solvent that maintains this compound solubility.

      • Include a Vehicle Control: In every experiment, include a control group that is treated with the same concentration of the organic solvent (e.g., DMSO) without this compound. This will help you to distinguish the effects of the solvent from the effects of this compound.

      • Consider Alternative Solvents: If DMSO is not suitable for your assay, other solvents like ethanol or dimethylformamide (DMF) can be tested. However, their compatibility and potential for interference must also be validated.

Quantitative Data Summary

Table 1: Common Aqueous Buffers for Biological Experiments

BufferUseful pH RangepKa at 25°CKey Characteristics
Phosphate (PBS)5.8 - 8.07.21Isotonic, non-toxic to most cells, but can precipitate with divalent cations.[6][10]
Tris7.0 - 9.08.06Widely used in molecular biology; pH is temperature-dependent.[7]
HEPES6.8 - 8.27.48Commonly used in cell culture; less pH variation with temperature changes compared to Tris.[8]
MES5.5 - 6.76.15Useful for experiments requiring a more acidic pH.[8]

Table 2: Comparison of Common Organic Co-solvents for Hydrophobic Compounds

Co-solventPolarityAdvantagesDisadvantages
DMSOPolar aproticDissolves a wide range of polar and nonpolar compounds; miscible with water.[3][4]Can be toxic to cells at higher concentrations (>0.5%); may interfere with some assays.[9]
EthanolPolar proticLess toxic than DMSO for some applications; volatile.May not be as effective at dissolving highly hydrophobic compounds; can cause protein precipitation.
DMFPolar aproticStrong solvent for many organic compounds.Higher toxicity compared to DMSO and ethanol.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution of this compound

  • Weigh this compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add Co-solvent: Add a minimal volume of anhydrous DMSO to the tube to achieve a high concentration stock (e.g., 10-20 mM). The exact volume will depend on the desired stock concentration.

  • Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Co-solvent Concentration

  • Prepare a Range of Co-solvent Concentrations: In separate tubes, prepare your aqueous buffer with a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2% v/v).

  • Add this compound Stock: To each tube, add your concentrated this compound stock solution to achieve the desired final concentration of this compound.

  • Observe Solubility: Vortex each tube and visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

  • Select Optimal Concentration: The optimal co-solvent concentration is the lowest concentration that maintains the solubility of this compound at the desired working concentration.

Protocol 3: Assessing this compound Solubility at Different pH Values

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add this compound: To a small, known amount of this compound powder in separate tubes, add a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved this compound.

  • Quantify Soluble this compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Determine pH-Solubility Profile: Plot the measured solubility of this compound against the pH of the buffer to determine the pH at which its solubility is highest.

Visualizations

Limocrocin_Solubility_Troubleshooting start Start: this compound Powder stock_prep Prepare Concentrated Stock in DMSO (e.g., 10-20 mM) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe Solution dilution->observation clear_solution Solution is Clear: Proceed with Experiment observation->clear_solution Clear precipitation Precipitation or Cloudiness Observed observation->precipitation Not Clear end End: Optimized Protocol clear_solution->end troubleshoot Troubleshooting Options precipitation->troubleshoot option1 Lower Final This compound Concentration troubleshoot->option1 option2 Increase Co-solvent (e.g., DMSO) Percentage troubleshoot->option2 option3 Adjust Buffer pH troubleshoot->option3 option4 Use Alternative Co-solvent troubleshoot->option4 re_dilute Re-prepare Dilution option1->re_dilute option2->re_dilute option3->re_dilute option4->re_dilute re_dilute->observation

Caption: Troubleshooting workflow for solubilizing this compound.

Hypothetical_Signaling_Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release Reverse_Transcriptase Reverse Transcriptase Viral_RNA_Release->Reverse_Transcriptase Template Assembly Virion Assembly Viral_RNA_Release->Assembly Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Proteins New Viral Proteins Transcription_Translation->Viral_Proteins Viral_Proteins->Assembly Budding New Virus Budding Assembly->Budding This compound This compound This compound->Reverse_Transcriptase Inhibits

Caption: Hypothetical viral replication pathway inhibited by this compound.

References

Technical Support Center: Optimizing Reverse Transcriptase Assays with Limocrocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reverse transcriptase (RT) assays involving the inhibitor, Limocrocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in reverse transcriptase assays?

This compound is a polyketide natural product known for its ability to inhibit viral reverse transcriptases[1]. In a research setting, it is used to study the mechanisms of reverse transcription, to investigate the potential of new antiviral therapies, and to characterize the activity of reverse transcriptase enzymes.

Q2: What are the initial steps I should take to set up my reverse transcriptase assay with this compound?

Before introducing this compound, it is crucial to establish a robust and optimized baseline reverse transcriptase assay. This involves ensuring the quality and integrity of your RNA template, selecting the appropriate primers, and using a reliable reverse transcriptase enzyme[2][3]. Once you have a consistent and reproducible assay, you can then introduce this compound to assess its inhibitory effects.

Q3: How can I be sure that the observed decrease in cDNA synthesis is due to this compound inhibition and not a problem with my assay?

This is a critical aspect of your experiment. To distinguish between inhibition and assay failure, always include proper controls. Your experimental setup should include:

  • A positive control: A reaction without this compound to show the expected level of reverse transcriptase activity.

  • A negative control: A reaction without the reverse transcriptase enzyme to check for background signal or DNA contamination.

  • A vehicle control: A reaction containing the solvent used to dissolve this compound (e.g., DMSO) to ensure the solvent itself does not inhibit the enzyme.

Consistent results in your positive and negative controls will give you confidence that any reduction in signal in your experimental samples is due to the activity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when performing reverse transcriptase assays with an inhibitor like this compound.

Issue 1: Low or No cDNA Yield in the Presence of this compound

If you observe a significant drop or complete absence of cDNA product, consider the following possibilities and solutions.

Troubleshooting Steps for Low/No cDNA Yield

Possible Cause Suggested Solution Citation
High Concentration of this compound The concentration of this compound may be too high, leading to complete inhibition. Perform a dose-response experiment with a serial dilution of this compound to determine its IC50 (half-maximal inhibitory concentration).
Degraded RNA Template Poor quality RNA will result in low cDNA yield, which can be mistaken for inhibition. Always check RNA integrity before starting the assay, for example, by running an agarose gel to visualize the 18S and 28S ribosomal RNA bands for eukaryotic samples.[2][4]
Suboptimal RT Enzyme Activity The reverse transcriptase itself may not be functioning optimally. Ensure you are using the recommended buffer and reaction temperature for your specific enzyme. Consider trying a more robust reverse transcriptase that is less sensitive to inhibitors.[5]
Presence of Other Inhibitors Contaminants from the RNA purification process (e.g., salts, ethanol, phenol) can inhibit reverse transcriptase. Purify your RNA sample thoroughly, for instance by including a 70% ethanol wash of the RNA pellet.[5][6]
Incorrect Primer Choice The choice of primer (oligo(dT)s, random hexamers, or gene-specific primers) is critical for successful reverse transcription. If you are not getting a product, consider switching your priming strategy.[2][3][7]
Issue 2: Inconsistent or Variable Results Between Replicates

Troubleshooting Steps for Inconsistent Results

Possible Cause Suggested Solution Citation
Pipetting Errors Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and be consistent with your technique.[8]
Poor Mixing of Reagents Ensure all reaction components, including this compound, are thoroughly mixed before incubation.
Temperature Fluctuations Inconsistent temperatures during the reaction setup and incubation can affect enzyme activity. Use a reliable thermal cycler or water bath.[6]
RNA Secondary Structure Complex secondary structures in the RNA template can impede the reverse transcriptase. Consider a denaturation step (e.g., heating the RNA and primers at 65°C for 5 minutes) before adding the rest of the reaction components. Increasing the reaction temperature, if your enzyme is thermostable, can also help.[2][6]

Experimental Protocols

Standard Reverse Transcriptase Assay Protocol

This protocol provides a general framework for a two-step RT-PCR assay. You will need to optimize the concentrations of your specific reagents.

1. RNA Template Preparation:

  • Assess RNA purity and concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • Verify RNA integrity by running an aliquot on a denaturing agarose gel.

2. Reverse Transcription Reaction Setup:

Component Volume/Concentration
RNA Template1 µg (or desired amount)
Primer (Oligo(dT) or Random Hexamers)1 µl (50 µM)
dNTP Mix (10 mM)1 µl
Nuclease-free waterto 13 µl
  • Gently mix and briefly centrifuge.

  • Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute. This helps to denature RNA secondary structures.

3. Addition of Master Mix:

Component Volume/Concentration
5X RT Buffer4 µl
0.1 M DTT1 µl
RNase Inhibitor1 µl
Reverse Transcriptase (e.g., M-MLV)1 µl
  • Add the master mix to the RNA/primer mixture.

  • For experiments with this compound, add the desired concentration of the inhibitor or the vehicle control at this step.

  • Gently mix and centrifuge.

4. Incubation:

  • Incubate the reaction at 37°C for 50 minutes.

  • Inactivate the enzyme by heating to 70°C for 15 minutes.

5. Analysis:

  • The resulting cDNA can be used directly in PCR or stored at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rt Reverse Transcription cluster_analysis Analysis rna_prep RNA Isolation & QC denaturation RNA Denaturation (65°C, 5 min) rna_prep->denaturation primer_prep Primer & dNTP Mix primer_prep->denaturation rt_mix Add RT Master Mix (Buffer, DTT, RNase Inhibitor, RT Enzyme) denaturation->rt_mix inhibitor Add this compound or Vehicle Control rt_mix->inhibitor incubation Incubation (37°C, 50 min) inhibitor->incubation inactivation Enzyme Inactivation (70°C, 15 min) incubation->inactivation pcr PCR/qPCR with Gene-Specific Primers inactivation->pcr gel Agarose Gel Electrophoresis pcr->gel quant Data Quantification gel->quant

Caption: Experimental workflow for a reverse transcriptase assay with an inhibitor.

signaling_pathway viral_rna Viral RNA Template reverse_transcriptase Reverse Transcriptase Enzyme viral_rna->reverse_transcriptase binds to cdna Complementary DNA (cDNA) reverse_transcriptase->cdna synthesizes This compound This compound This compound->reverse_transcriptase inhibition Inhibition

References

a minimizing off-target effects of Limocrocin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Limocrocin in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide natural product known to exhibit antiviral properties by interfering with viral reverse transcriptases.[1][2] Its complex structure contains two 2-amino-3-hydroxycyclopentenone units linked to a polyene chain.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it is presumed to bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound have not been extensively documented, its classification as a polyketide suggests potential for broad biological activity. Polyketides are known to interact with various cellular components and signaling pathways.[3][4] Researchers should be aware of potential off-target effects common to other complex natural products, including but not limited to:

  • Mitochondrial Toxicity: Some reverse transcriptase inhibitors, particularly nucleoside analogs (NRTIs), are known to cause mitochondrial dysfunction by inhibiting mitochondrial DNA polymerase gamma.[5][6] Although this compound is likely an NNRTI, it is prudent to assess mitochondrial health in your cellular assays.

  • Cell Membrane Interactions: The polyene structure of this compound suggests a possibility of interaction with cellular membranes, a characteristic of some polyene macrolide antibiotics.

  • Modulation of Cellular Signaling Pathways: Polyketides have been shown to affect various signaling pathways, including those involved in cell growth, proliferation, and apoptosis.[7]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired antiviral effect while minimizing cytotoxicity.

  • Incubation Time: Optimize the incubation time to be sufficient for the desired on-target effect without causing excessive cellular stress or off-target effects.

  • Use of Controls: Always include appropriate controls, such as vehicle-only controls (e.g., DMSO), untreated cells, and positive controls (known reverse transcriptase inhibitors).

  • Cell Line Selection: The choice of cell line can significantly impact the observed effects. Consider using multiple cell lines to confirm your findings.

  • Counter-Screening: Employ secondary assays to investigate potential off-target effects. For example, assess mitochondrial membrane potential or cellular ATP levels to monitor for mitochondrial toxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Issue Potential Cause Recommended Solution
High Background Signal in Viability/Cytotoxicity Assays 1. Reagent contamination. 2. High cell density. 3. Extended incubation with detection reagents. 4. Interference of this compound with assay chemistry.1. Use fresh, sterile reagents. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase. 3. Follow the manufacturer's protocol for incubation times. 4. Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.
Inconsistent or Non-Reproducible Results 1. Variability in cell health and passage number. 2. Inconsistent plating density. 3. Pipetting errors. 4. Fluctuation in incubator conditions (temperature, CO2).1. Use cells with a consistent passage number and ensure high viability (>95%) before seeding. 2. Use a cell counter for accurate and consistent cell seeding. 3. Use calibrated pipettes and proper pipetting techniques. 4. Regularly monitor and calibrate incubator conditions.
Observed Cytotoxicity at Low this compound Concentrations 1. Cell line is particularly sensitive to this compound. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity.1. Test a range of concentrations to determine the 50% cytotoxic concentration (CC50). Consider using a more resistant cell line if appropriate for the study. 2. Investigate potential off-target mechanisms (e.g., mitochondrial toxicity assays). 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Lack of Antiviral Activity 1. Incorrect this compound concentration. 2. Inactive compound. 3. Assay conditions are not optimal for viral replication. 4. Insufficient incubation time.1. Confirm the concentration range based on any available literature or perform a broad dose-response study. 2. Verify the integrity and purity of the this compound stock. 3. Optimize viral infection parameters (e.g., MOI, infection time) for your specific cell line. 4. Extend the incubation time post-infection and treatment.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.

Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).

  • Incubate the plate for 24-72 hours (optimize based on cell doubling time).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[8]

Antiviral Activity Assessment using a Cell-Based Reverse Transcriptase Assay

This protocol measures the inhibition of viral replication by targeting reverse transcriptase.

Materials:

  • Host cells susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution

  • Reverse Transcriptase Activity Assay Kit (colorimetric or fluorescent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 2 hours).

  • Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected controls and virus-infected controls without the compound.

  • Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Harvest the cell supernatant.

  • Measure the reverse transcriptase activity in the supernatant according to the manufacturer's protocol of the chosen assay kit.

  • Determine the 50% effective concentration (EC50) of this compound.

Mitochondrial Toxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to assess mitochondrial health.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure the luminescence using a luminometer.

Data Presentation

Table 1: Example Data for this compound Activity and Toxicity

Parameter Cell Line A Cell Line B
EC50 (Antiviral) [Insert Value] µM[Insert Value] µM
CC50 (Cytotoxicity - MTT) [Insert Value] µM[Insert Value] µM
IC50 (Mitochondrial Toxicity - ATP) [Insert Value] µM[Insert Value] µM
Selectivity Index (CC50/EC50) [Calculate Value][Calculate Value]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_infection Infection (for antiviral assay) cluster_assay Assay Readout cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment limo_prep This compound Dilution limo_prep->treatment infection Infection treatment->infection mtt MTT Assay treatment->mtt atp_assay ATP Assay treatment->atp_assay virus_prep Virus Preparation virus_prep->infection rt_assay RT Assay infection->rt_assay

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action cluster_offtarget Potential Off-Target Effects virus Virus Entry rna Viral RNA virus->rna rt Reverse Transcriptase rna->rt dna Viral DNA rt->dna integration Integration dna->integration This compound This compound (NNRTI) This compound->rt Inhibition mito Mitochondrial Function This compound->mito Potential Inhibition membrane Cell Membrane Integrity This compound->membrane Potential Interaction other_pathways Other Signaling Pathways This compound->other_pathways Potential Modulation

Caption: this compound's mechanism and potential off-target interactions.

References

Technical Support Center: Synthesis and Purification of Limocrocin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Limocrocin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: While specific impurities depend on the synthetic route, common contaminants in polyketide synthesis, like that of this compound, may include:

  • Incomplete or truncated analogs: Arising from premature termination of the polyketide chain elongation.

  • Stereoisomers: Incorrect stereochemistry introduced during reduction or dehydration steps in the biosynthesis or synthesis.

  • Oxidation and degradation products: this compound and its derivatives can be sensitive to light, oxygen, and pH extremes, leading to degradation.[1][2]

  • Residual reagents and solvents: Contaminants from the synthetic and purification steps. Common laboratory solvents and plasticizers are frequent culprits.[3][4][5][6]

Q2: What are the recommended initial steps for purifying crude synthesized this compound derivatives?

A2: A common starting point for the purification of polyketide natural products is a multi-step extraction and chromatography process.[7][8][9] A general workflow would be:

  • Solvent Extraction: Extract the crude reaction mixture with a solvent like ethyl acetate or butanol to separate the desired product from aqueous and highly polar impurities.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to perform an initial fractionation of the extract.

  • Flash Chromatography: Further purify the enriched fraction on a silica gel or reversed-phase column to remove major impurities.

Q3: Which High-Performance Liquid Chromatography (HPLC) method is most effective for the final purification of this compound derivatives?

A3: Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of polyketide antibiotics and other complex natural products.[10][11][12][13] A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound Derivative
Possible Cause Suggested Solution
Degradation during purification This compound derivatives may be unstable. Work at low temperatures, protect from light, and use degassed solvents.[1][14] Consider adding antioxidants like BHT to solvents.
Poor recovery from chromatography columns The compound may be irreversibly binding to the stationary phase. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or modify the mobile phase (e.g., change the pH or organic modifier).
Precipitation during solvent removal The purified compound may be poorly soluble in the final mobile phase. After pooling HPLC fractions, consider adding a co-solvent before concentration or perform a solvent exchange into a more suitable solvent system.
Suboptimal extraction The initial solvent extraction may be inefficient. Perform multiple extractions and check the pH of the aqueous phase to ensure the compound is in a neutral, extractable form.
Problem 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-elution with a closely related impurity Optimize the HPLC gradient. A shallower gradient around the elution time of your compound can improve resolution.[12] Also, consider a different column chemistry or a different organic modifier in the mobile phase.
Presence of isomers Isomers can be very difficult to separate. Chiral chromatography may be necessary if diastereomers or enantiomers are present. For geometric isomers, 2D-NMR techniques can help in their identification.
Contamination from labware or solvents Ensure all glassware is scrupulously clean. Use high-purity HPLC-grade solvents and filter them before use. Phthalates from plastic tubing are a common contaminant.[4]
On-column degradation If the compound is degrading on the HPLC column, try a different mobile phase pH (if the compound's stability allows) or a different stationary phase that is less reactive.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for a this compound Derivative

Purification Method Purity (by HPLC-UV) Yield Throughput
Flash Chromatography (Silica)65%80%High
Solid-Phase Extraction (C18)75%90%High
Preparative RP-HPLC (C18)>98%50%Low
Optimized Protocol (SPE followed by Prep-HPLC) >98% 45% Medium

Note: This data is illustrative and will vary depending on the specific this compound derivative and the crude mixture's complexity.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Initial Purification
  • Extraction: Lyophilize the crude reaction mixture. Extract the solid residue three times with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the desired this compound derivative.

    • Pool the enriched fractions and evaporate the solvent.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Final Purification
  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% B to 70% B over 40 minutes at a flow rate of 4 mL/min (this is a starting point and should be optimized).

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the this compound derivative (e.g., 260 nm, 332 nm, or 434 nm).[8]

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution containing TFA can be lyophilized. To remove residual TFA, the lyophilized powder can be re-dissolved in a small amount of a suitable organic solvent and evaporated several times.

Mandatory Visualization

experimental_workflow crude Crude Synthesized This compound Derivative extraction Solvent Extraction (e.g., Ethyl Acetate) crude->extraction spe Solid-Phase Extraction (C18 Cartridge) extraction->spe hplc Preparative RP-HPLC (C18 Column) spe->hplc pure Pure this compound Derivative (>98%) hplc->pure analysis Purity Analysis (Analytical HPLC, NMR) hplc->analysis

Caption: Experimental workflow for the purification of this compound derivatives.

signaling_pathway cluster_virus Virus Particle cluster_cell Host Cell viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt viral_dna Viral DNA rt->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration This compound This compound Derivative This compound->rt Inhibition

Caption: Inhibition of viral replication by this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Limocrocin.

I. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the production, purification, and application of this compound in experimental settings.

A. This compound Production & Purity

Question: My Streptomyces culture is not producing the characteristic yellow pigment associated with this compound. What could be the issue?

Answer: Several factors can affect this compound production in Streptomyces cultures. Consider the following troubleshooting steps:

  • Culture Conditions: Optimal conditions for secondary metabolite production can be strain-specific. Experiment with different media compositions, pH levels (typically around 7.0), and incubation temperatures (e.g., 28-30°C).

  • Aeration and Agitation: Ensure adequate aeration and agitation of your liquid cultures, as these are critical for the growth of Streptomyces and production of secondary metabolites.

  • Inoculum Quality: Use a fresh, healthy inoculum for your production cultures. An old or contaminated pre-culture can lead to poor growth and reduced yields.

  • Genetic Integrity of the Strain: There is a possibility of strain mutation or loss of the biosynthetic gene cluster over successive subculturing. Consider re-streaking from a glycerol stock or performing a genetic analysis to confirm the presence of the this compound biosynthetic genes.

Question: I am having trouble with the purity of my this compound extract after purification. What can I do?

Answer: Purifying natural products like this compound can be challenging due to the presence of structurally similar compounds. Here are some tips for improving purity:

  • Chromatography Technique: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying compounds like this compound. If you are experiencing co-elution of impurities, consider optimizing your HPLC method. This can include trying different solvent systems (gradients), stationary phases (e.g., C18, phenyl-hexyl), or flow rates.

  • Extraction Method: The initial extraction from the culture broth is a critical step. Ensure you are using an appropriate solvent (e.g., ethyl acetate, butanol) to selectively extract this compound and minimize the co-extraction of impurities.

  • Compound Stability: this compound, as a polyene-like molecule, may be sensitive to light and temperature. Protect your samples from light and keep them at low temperatures during and after purification to prevent degradation.

B. Experimental Assays & Data Interpretation

Question: I am not observing the expected antiviral activity in my reverse transcriptase (RT) inhibition assay with this compound. Why might this be?

Answer: Several factors can lead to a lack of activity in an RT inhibition assay. Consider these points:

  • Enzyme and Substrate Quality: Ensure that the reverse transcriptase enzyme and the substrates (e.g., poly(A)·oligo(dT), dNTPs) are of high quality and have not expired.

  • Assay Conditions: The pH, temperature, and buffer composition of your assay are critical for enzyme activity. Verify that these are optimal for the specific reverse transcriptase you are using.

  • Solubility: Poor solubility of this compound in your assay buffer can lead to an underestimation of its activity. Ensure that this compound is fully dissolved. A small amount of DMSO is often used to aid solubility, but be mindful of the final DMSO concentration in your assay as it can also inhibit enzyme activity at higher concentrations.

Question: My cell-based antiviral assay is showing high cytotoxicity, making it difficult to assess the specific antiviral effect of this compound. What should I do?

Answer: Distinguishing between specific antiviral activity and general cytotoxicity is crucial. Here's how to troubleshoot this issue:

  • Determine the CC50: It is essential to determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line you are using for your antiviral assay. This will help you identify a concentration range where the compound is not significantly toxic to the cells.

  • Selectivity Index (SI): The selectivity index (SI = CC50 / IC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the cytotoxic and antiviral concentrations. Aim for an SI of 10 or greater.

  • Assay Timepoint: The timing of your cytotoxicity and antiviral measurements can influence the results. Ensure you are assessing cytotoxicity and antiviral activity at the same time point post-treatment.

  • Off-Target Effects: As a polyene-like molecule, this compound may have off-target effects on cell membranes, potentially through interactions with sterols. This can contribute to cytotoxicity. If you suspect off-target effects, you could consider using cell lines with different membrane compositions or investigating membrane integrity using specific assays.

Question: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Answer: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:

  • This compound Stock Solution: Ensure your this compound stock solution is stable and stored correctly (protected from light, at a low temperature). Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment from a stable stock.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the final concentration of this compound in your assays.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment. Maintain consistent cell culture practices.

  • Assay Reagents: The quality and consistency of your assay reagents, including buffers, enzymes, and substrates, are critical. Use high-quality reagents and prepare fresh solutions as needed.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Cytotoxicity of this compound and its Oxidized Derivative

CompoundCell LineIC50 (µg/mL)
This compoundCHO-K16
This compound OX1CHO-K110

Data from a study on the heterologous expression of the this compound biosynthetic gene cluster.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis> 64
Staphylococcus aureus> 64
Escherichia coli> 64

Data from the same study as above, indicating no significant antibacterial activity at the tested concentrations.

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

A. Protocol: Reverse Transcriptase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific reverse transcriptase and experimental setup being used.

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Reverse Transcriptase (e.g., from Avian Myeloblastosis Virus)

  • RT Assay Buffer (e.g., Tris-HCl buffer with appropriate pH, MgCl2, DTT)

  • Template/Primer (e.g., poly(A)·oligo(dT))

  • dNTP mix (containing [³H]-dTTP or a non-radioactive detection system)

  • 96-well microplate

  • Microplate reader (scintillation counter for radioactive assays or spectrophotometer/fluorometer for non-radioactive assays)

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a no-inhibitor control.

  • In a 96-well plate, add the diluted this compound or control solutions.

  • Add the reverse transcriptase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the template/primer and dNTP mix to each well.

  • Incubate the plate at the optimal temperature for the reverse transcriptase for a specific duration (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or placing on ice).

  • Quantify the amount of newly synthesized DNA using an appropriate detection method (e.g., scintillation counting for [³H]-dTTP incorporation or a colorimetric/fluorometric method).

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the Log of the this compound concentration and fitting the data to a dose-response curve.

B. Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line.

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest (e.g., the host cells for your antiviral assay)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO in medium) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control.

  • Determine the CC50 value by plotting the percentage of cell viability against the Log of the this compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experimentation.

Limocrocin_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Streptomyces_Culture Streptomyces Culture (e.g., S. limosus) Fermentation Fermentation (Optimized Media & Conditions) Streptomyces_Culture->Fermentation Inoculation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Harvest Purification HPLC Purification Extraction->Purification Characterization Purity & Identity Check (e.g., NMR, MS) Purification->Characterization Pure_this compound Pure this compound Characterization->Pure_this compound Yields

Caption: A simplified workflow for the production and purification of this compound.

RT_Inhibition_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents: - this compound dilutions - RT Enzyme - Template/Primer - dNTPs Start->Prepare_Reagents Pre_incubation Pre-incubate RT Enzyme with this compound Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction: Add Template/Primer & dNTPs Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Quantify DNA Synthesis Reaction_Stop->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis End End Analysis->End

Caption: The general workflow for a reverse transcriptase inhibition assay.

Troubleshooting_Logic cluster_No_Activity Troubleshooting: No/Low Activity cluster_High_Cytotoxicity Troubleshooting: High Cytotoxicity cluster_Inconsistent_Results Troubleshooting: Inconsistent Results Problem Experimental Failure No_Activity No/Low Antiviral Activity Problem->No_Activity High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Reagents Check Reagent Quality (Enzyme, Substrates) No_Activity->Check_Reagents Optimize_Conditions Optimize Assay Conditions (pH, Temp, Conc.) No_Activity->Optimize_Conditions Verify_Solubility Ensure this compound Solubility No_Activity->Verify_Solubility Determine_CC50 Determine CC50 High_Cytotoxicity->Determine_CC50 Calculate_SI Calculate Selectivity Index High_Cytotoxicity->Calculate_SI Check_Off_Target Consider Off-Target Effects High_Cytotoxicity->Check_Off_Target Check_Stock Verify Stock Solution Stability Inconsistent_Results->Check_Stock Review_Technique Review Pipetting Technique Inconsistent_Results->Review_Technique Standardize_Cells Standardize Cell Culture Inconsistent_Results->Standardize_Cells

Caption: A logical flowchart for troubleshooting common this compound experimental failures.

Potential_Off_Target_Signaling cluster_direct Direct Target cluster_potential Potential Off-Target Effects This compound This compound RT Viral Reverse Transcriptase This compound->RT Inhibition Membrane Cell Membrane Interaction (Sterol Binding) This compound->Membrane Potential Interaction Signaling Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, NF-κB) This compound->Signaling Potential Modulation Viral_Replication Viral Replication RT->Viral_Replication Blocks Cytotoxicity Cytotoxicity Membrane->Cytotoxicity Leads to Unexpected_Phenotypes Unexpected Cellular Phenotypes Signaling->Unexpected_Phenotypes May Cause

Caption: Potential direct and off-target cellular effects of this compound.

Validation & Comparative

Limocrocin: A Comparative Analysis of its Efficacy as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying and characterizing novel antiviral agents is a critical endeavor. This guide provides a comparative overview of the efficacy of Limocrocin, a naturally occurring polyketide, as a reverse transcriptase inhibitor, benchmarked against established antiretroviral drugs. The data presented herein is collated from available scientific literature to facilitate an objective comparison.

Quantitative Efficacy of Reverse Transcriptase Inhibitors

CompoundClassTarget EnzymeEfficacyCC₅₀ (µM)Selectivity Index (SI)
This compound PolyketideAvian Myeloblastosis Virus (AMV) Reverse Transcriptase~80% inhibition at 10 µg/mlNot ReportedNot Reported
Nevirapine NNRTIHIV-1 Reverse TranscriptaseIC₅₀ = 84 nM[1]>100>1190
Efavirenz NNRTIHIV-1 Reverse TranscriptaseKᵢ = 2.93 nM[2]>100>34130
Zidovudine (AZT) NRTIHIV-1 Reverse TranscriptaseIC₅₀ = 30 nM>100>3333

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; NRTI: Nucleoside Reverse Transcriptase Inhibitor. The efficacy of this compound is based on a 1985 study by Hanajima et al., which was referenced in a comparative study by Take et al. (1989).

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to determine the efficacy and cytotoxicity of antiviral compounds.

Reverse Transcriptase Inhibition Assay (Avian Myeloblastosis Virus)

This enzymatic assay is designed to quantify the inhibitory effect of a compound on the activity of AMV reverse transcriptase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template-primer (e.g., poly(A)•(dT)₁₂₋₁₈), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).

  • Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at various concentrations.

  • Enzyme Initiation: The reaction is initiated by the addition of a standardized amount of AMV reverse transcriptase.

  • Incubation: The reaction is incubated at 37°C for a specified period, typically 60 minutes, to allow for DNA synthesis.

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTPs into the acid-insoluble fraction, typically through scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay

This cell-based assay determines the concentration at which a compound exhibits toxicity to host cells.

  • Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a period that mirrors the antiviral assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated, representing the concentration of the compound that reduces cell viability by 50% compared to untreated control cells[3].

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_efficacy Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay A Prepare Reaction Mix (Template, dNTPs) B Add this compound (Test Compound) A->B C Add Reverse Transcriptase B->C D Incubate at 37°C C->D E Quantify DNA Synthesis D->E J J E->J Calculate % Inhibition / IC50 F Culture Host Cells G Add this compound (Test Compound) F->G H Incubate G->H I Assess Cell Viability (MTT Assay) H->I K K I->K Calculate CC50

Caption: A generalized workflow for determining the efficacy and cytotoxicity of an antiviral compound.

nrti_vs_nnrti cluster_nrti NRTI Mechanism (e.g., AZT) cluster_nnrti NNRTI Mechanism (e.g., Nevirapine) AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP Cellular Phosphorylation DNA_Chain Growing Viral DNA Chain AZT_TP->DNA_Chain Incorporation by Reverse Transcriptase Termination Chain Termination DNA_Chain->Termination Nevirapine Nevirapine Binding_Site Allosteric Binding Pocket Nevirapine->Binding_Site Binds to RT Reverse Transcriptase Conformational_Change Conformational Change (Enzyme Inactivation) RT->Conformational_Change

Caption: A comparison of the inhibitory mechanisms of Nucleoside (NRTI) and Non-Nucleoside (NNRTI) Reverse Transcriptase Inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Limocrocin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, comprehensive structure-activity relationship (SAR) studies for a wide range of limocrocin analogs are limited in publicly available literature. However, initial insights can be drawn from comparative biological activity data of this compound and its naturally occurring oxidized derivative. This guide summarizes the existing data, provides detailed experimental protocols for activity assessment, and outlines a potential workflow for future SAR studies.

This compound is a polyketide known for its ability to interfere with viral reverse transcriptases.[1][2][3] Understanding how structural modifications affect its biological activity is crucial for the development of more potent and selective therapeutic agents.

Comparative Biological Activity of this compound and its Oxidized Derivative

An initial assessment of the structure-activity relationship can be made by comparing the antimicrobial activity of this compound with its oxidized analog. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these two compounds against a panel of bacterial and fungal strains, as determined by Melnyk et al. (2025).[1]

CompoundStructureB. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)M. hiemalis (MIC, µg/mL)
This compound C₂₆H₃₀N₂O₄>64>64>64>64
Oxidized this compound C₂₆H₃₀N₂O₅>64>64>64>64

Data sourced from Melnyk et al. (2025).[1]

The study revealed that neither this compound nor its oxidized derivative showed significant activity against the tested Gram-positive bacteria (B. subtilis, S. aureus), Gram-negative bacterium (E. coli), or the fungus Mucor hiemalis at concentrations up to 64 µg/mL.[1] This suggests that the introduction of an oxygen atom in the polyene chain does not confer broad-spectrum antimicrobial activity. The primary reported activity of this compound remains its ability to inhibit viral reverse transcriptases.[1][2][3]

Experimental Protocols

The following methodologies are crucial for the evaluation of this compound analogs and the establishment of a robust SAR.

Bioactivity Testing: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound and its analogs can be determined using the broth microdilution method, following established guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Stock Solutions: this compound and its analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]

  • Microorganism Culture: The bacterial and fungal strains to be tested are obtained from recognized culture collections (e.g., DSMZ, ATCC).

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate growth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under suitable conditions for the growth of the respective microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Cytotoxicity Assays

To evaluate the therapeutic potential of this compound analogs, it is essential to assess their toxicity against mammalian cells. High-content analysis (HCA) is a powerful method for this purpose.

  • Cell Culture: Human cell lines (e.g., Caco-2) are cultured in an appropriate medium.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs.

  • Staining: After incubation, the cells are stained with fluorescent dyes that specifically label different cellular compartments (e.g., nucleus, mitochondria) and report on cell health parameters (e.g., membrane permeability, mitochondrial membrane potential).

  • Imaging and Analysis: Automated fluorescence microscopy is used to capture images of the cells, and image analysis software quantifies multiple cytotoxicity parameters. This allows for a detailed understanding of the cytotoxic effects of the compounds.

Visualizing Experimental Workflows and Pathways

Workflow for Heterologous Expression and Bioactivity Screening of this compound Analogs

The following diagram illustrates a typical workflow for producing and screening novel this compound analogs through genetic engineering and subsequent bioactivity testing.

Workflow for this compound Analog Production and Screening cluster_0 Genetic Engineering cluster_1 Fermentation & Isolation cluster_2 Screening & Analysis Identify Biosynthetic Gene Cluster (BGC) Identify Biosynthetic Gene Cluster (BGC) Modify BGC Modify BGC Identify Biosynthetic Gene Cluster (BGC)->Modify BGC Site-directed mutagenesis, etc. Transform into Host Transform into Host Modify BGC->Transform into Host e.g., Streptomyces albus Fermentation Fermentation Transform into Host->Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification (HPLC)->Structural Elucidation (NMR, MS) Bioactivity Assays (MIC, Antiviral) Bioactivity Assays (MIC, Antiviral) Purification (HPLC)->Bioactivity Assays (MIC, Antiviral) SAR Analysis SAR Analysis Structural Elucidation (NMR, MS)->SAR Analysis Bioactivity Assays (MIC, Antiviral)->SAR Analysis

Caption: Production and screening workflow for novel this compound analogs.

Hypothetical Signaling Pathway for Antiviral Action

While the precise mechanism is still under investigation, this compound is known to inhibit viral reverse transcriptases. The following diagram depicts a simplified, hypothetical pathway of this inhibition.

Hypothetical Antiviral Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound Analog This compound Analog This compound Analog->Reverse Transcription Inhibition

Caption: this compound's inhibitory action on reverse transcription.

References

A Comparative Analysis of Limocrocin and Non-Nucleoside Reverse Transcriptase Inhibitors: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative mechanisms of the natural product Limocrocin and the established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the inhibition of reverse transcriptase.

This guide provides a comprehensive comparison of the known mechanisms of action of this compound and non-nucleoside reverse transcriptase inhibitors (NNRTIs). While both are recognized for their ability to inhibit the crucial viral enzyme reverse transcriptase, the depth of scientific understanding and available data for each varies significantly. This analysis aims to present the well-documented allosteric inhibition mechanism of NNRTIs, supported by quantitative experimental data, and to contrast this with the current, more limited understanding of this compound's inhibitory activity.

Mechanism of Action: A Tale of Two Inhibitors

The replication of retroviruses, such as HIV, is critically dependent on the enzyme reverse transcriptase, which converts the viral RNA genome into DNA for integration into the host cell's genome. Both this compound and NNRTIs target this enzyme, but their modes of interaction appear to be fundamentally different, based on the available evidence.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Well-Characterized Allosteric Mechanism

NNRTIs are a diverse class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the enzyme's active site. This binding occurs within a hydrophobic pocket located approximately 10 Å from the polymerase active site. The binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "fingers" subdomains of the reverse transcriptase. This alteration of the enzyme's structure ultimately inhibits the catalytic activity, preventing the synthesis of viral DNA.

The key features of the NNRTI mechanism of action are:

  • Allosteric Inhibition: NNRTIs do not compete with the natural nucleoside triphosphate substrates for binding at the active site. Instead, they bind to a separate pocket, the NNRTI binding pocket (NNIBP).

  • Conformational Change: Binding of the inhibitor induces significant conformational changes in the reverse transcriptase enzyme, which distorts the active site and limits its flexibility.

  • High Specificity: NNRTIs are typically highly specific for HIV-1 reverse transcriptase and do not significantly inhibit other polymerases.

First-generation NNRTIs, such as Nevirapine and Efavirenz, have been crucial in combination antiretroviral therapy. However, their efficacy can be limited by the rapid emergence of drug-resistant viral strains. Second-generation NNRTIs, including Etravirine and Rilpivirine, were designed to have a higher genetic barrier to resistance and to be effective against some NNRTI-resistant strains.

This compound: A Reverse Transcriptase Inhibitor with an Undefined Mechanism

This compound is a natural product known for its ability to interfere with viral reverse transcriptases. While its inhibitory activity has been identified, the precise mechanism of action remains largely uncharacterized in publicly available literature. It is known to be an inhibitor of reverse transcriptase, but it is unclear whether it binds to the active site, an allosteric site similar to NNRTIs, or interacts with the enzyme through a different mechanism altogether. The lack of detailed kinetic and structural studies means that its binding site and the conformational changes it may induce in the enzyme are currently unknown.

Quantitative Data Presentation

The following table summarizes the in vitro activity of several approved NNRTIs against wild-type HIV-1. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values represent the concentration of the drug required to inhibit 50% of the reverse transcriptase activity or viral replication, respectively. No comparable quantitative data for this compound's activity against HIV-1 RT is readily available in the cited literature.

CompoundClassTargetIC50 / EC50 (Wild-Type HIV-1)
Nevirapine First-Generation NNRTIHIV-1 Reverse TranscriptaseEC50: ~10-40 nM
Efavirenz First-Generation NNRTIHIV-1 Reverse TranscriptaseIC50: ~0.51 ng/mL (~1.6 nM)
Etravirine Second-Generation NNRTIHIV-1 Reverse TranscriptaseEC50: ~0.8-2.0 nM
Rilpivirine Second-Generation NNRTIHIV-1 Reverse TranscriptaseIC50: ~0.24 nM
This compound Natural ProductReverse TranscriptaseData not available

Experimental Protocols

The determination of the inhibitory activity of compounds against HIV-1 reverse transcriptase is typically performed using in vitro enzymatic assays. A representative protocol is described below.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (e.g., NNRTIs, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

  • Poly(rA)-oligo(dT)15 template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radioactively or fluorescently labeled dTTP (e.g., [3H]-dTTP)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and dNTPs (including labeled dTTP).

  • Enzyme and Inhibitor Pre-incubation: Add the diluted test compounds to the wells of a 96-well plate. Add the recombinant HIV-1 RT to each well and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the reverse transcription reaction by adding the reaction mixture containing the template-primer and dNTPs to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dTTP. For radiolabeled assays, the DNA is captured on a filter, and radioactivity is measured using a scintillation counter. For colorimetric or fluorescent assays, the product is detected using specific antibodies or DNA-binding dyes, and the signal is read on a plate reader.

  • Data Analysis: The percentage of RT inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

NNRTI_Mechanism cluster_0 HIV-1 Reverse Transcriptase (Inactive State) cluster_1 NNRTI Binding cluster_2 HIV-1 Reverse Transcriptase (Inhibited State) RT_inactive p66 Subunit p51 Subunit Active Site (Open/Flexible) NNRTI NNRTI RT_inhibited p66 Subunit p51 Subunit Active Site (Distorted/Rigid) RT_inactive->RT_inhibited Conformational Change NNIBP NNRTI Binding Pocket (Allosteric Site) NNRTI->RT_inhibited Binding to Allosteric Site NNIBP_bound NNRTI Bound

Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Limocrocin_Mechanism cluster_0 HIV-1 Reverse Transcriptase cluster_1 This compound Binding cluster_2 Inhibition of RT Activity RT p66 Subunit p51 Subunit Active Site This compound This compound Inhibition Inhibition of DNA Synthesis RT->Inhibition This compound->Inhibition Inhibits Enzyme Activity (Mechanism Undefined)

Inhibitory Action of this compound on Reverse Transcriptase.

Conclusion

This comparative analysis highlights the significant disparity in the current scientific understanding of this compound and non-nucleoside reverse transcriptase inhibitors. NNRTIs represent a well-established class of antiretroviral drugs with a clearly defined allosteric mechanism of action, supported by extensive quantitative data and structural studies. This deep understanding has enabled the development of second-generation NNRTIs with improved resistance profiles.

Unraveling the Enigma: A Comparative Guide to Confirming the Limocrocin Binding Site on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount for rational drug design and optimization. Limocrocin, a polyketide natural product, has been identified as an inhibitor of reverse transcriptase (RT), a critical enzyme for retroviral replication, including HIV.[1][2][3] However, to date, the specific binding site of this compound on reverse transcriptase has not been experimentally elucidated. This guide provides a comparative analysis of this compound against other well-characterized RT inhibitors and outlines the experimental and computational methodologies required to definitively identify its binding site.

The Unconfirmed Binding Site of this compound: A Knowledge Gap

While early studies have demonstrated the inhibitory activity of this compound against reverse transcriptase, the molecular details of this interaction remain a significant knowledge gap.[1] Unlike widely studied non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a well-defined allosteric pocket, the binding locus of this compound is currently unknown. This lack of precise binding site information hinders further structure-activity relationship (SAR) studies and the rational design of more potent this compound-based antiviral agents.

Comparative Analysis: this compound vs. Established Reverse Transcriptase Inhibitors

To provide context for the investigation of this compound, it is essential to compare its known characteristics with those of established classes of RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

FeatureThis compoundNucleoside Reverse Transcriptase Inhibitors (NRTIs)Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Mechanism of Action Inhibition of RT activity demonstrated, but the precise mechanism (e.g., competitive, non-competitive, uncompetitive) is not fully characterized.Act as chain terminators after incorporation into the growing viral DNA strand. They compete with natural deoxynucleotide triphosphates.Bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. They are non-competitive inhibitors.[4]
Binding Site Unknown. Active site of the reverse transcriptase.Allosteric "NNRTI-binding pocket" (NNIBP), located approximately 10 Å from the polymerase active site.[5]
Examples -Zidovudine (AZT), Lamivudine (3TC), TenofovirNevirapine, Efavirenz, Rilpivirine
Resistance Mutations Not characterized.Mutations in the active site that reduce the incorporation of the NRTI analogue.Mutations in and around the NNIBP that reduce inhibitor binding affinity.

Experimental Roadmap to Confirm the this compound Binding Site

To definitively identify and characterize the binding site of this compound on reverse transcriptase, a multi-faceted approach employing a combination of biochemical, biophysical, and computational techniques is recommended.

Biochemical Assays for Mechanistic Insights

Detailed kinetic studies are the first step to understanding how this compound inhibits reverse transcriptase. These assays can differentiate between competitive, non-competitive, and uncompetitive inhibition, providing initial clues about the potential binding site.

Experimental Protocol: Reverse Transcriptase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant reverse transcriptase is purified. A poly(rA)/oligo(dT) template-primer is typically used as the substrate.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the RT enzyme, the template-primer, radiolabeled or fluorescently labeled dNTPs, and varying concentrations of this compound.

  • Incubation: The reaction is initiated by the addition of dNTPs and incubated at the optimal temperature for the enzyme (e.g., 37°C).

  • Quenching and Analysis: The reaction is stopped, and the amount of incorporated dNTPs is quantified. This can be done by measuring radioactivity (e.g., via scintillation counting) or fluorescence.

  • Data Analysis: Inhibition curves are generated by plotting the percentage of RT activity against the logarithm of the this compound concentration. Kinetic parameters such as IC50, Ki, and the mechanism of inhibition are determined using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

Biophysical Methods for Direct Binding Site Identification

Structural biology techniques are the gold standard for visualizing protein-ligand interactions at an atomic level.

  • X-Ray Crystallography: Co-crystallizing reverse transcriptase with this compound can provide a high-resolution 3D structure of the complex, revealing the precise binding pocket and the key amino acid residues involved in the interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of this compound that are in close contact with the enzyme and map the binding site on the protein surface.

Experimental Protocol: X-Ray Crystallography

  • Protein Expression and Purification: High-purity, homogenous reverse transcriptase is expressed and purified.

  • Co-crystallization: The purified RT is incubated with a molar excess of this compound to form the complex. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals of the RT-Limocrocin complex.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The atomic model of the RT-Limocrocin complex is built into the electron density and refined to yield a high-resolution structure.

Site-Directed Mutagenesis to Validate Key Residues

Once potential binding site residues are identified through structural or computational methods, site-directed mutagenesis can be used to confirm their importance.

Experimental Protocol: Site-Directed Mutagenesis

  • Mutant Generation: The gene encoding for reverse transcriptase is mutated to replace the codons for the hypothesized binding site residues with codons for other amino acids (e.g., alanine).

  • Protein Expression and Purification: The mutant RT proteins are expressed and purified.

  • Functional Assay: The inhibitory effect of this compound on the mutant RT enzymes is measured using the reverse transcriptase inhibition assay described above.

  • Analysis: A significant increase in the IC50 value of this compound for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is crucial for this compound binding.

Computational Modeling to Predict Binding Modes

In the absence of experimental structural data, computational docking can be a valuable tool to predict the binding pose of this compound on the reverse transcriptase structure.

Experimental Workflow: Molecular Docking

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Validation PDB Obtain 3D structure of Reverse Transcriptase (e.g., from PDB) Docking Perform molecular docking of This compound onto RT structure PDB->Docking Ligand Generate 3D structure of this compound Ligand->Docking Scoring Calculate binding affinities and rank potential binding poses Docking->Scoring Analysis Analyze protein-ligand interactions (H-bonds, hydrophobic contacts) Scoring->Analysis Validation Propose key residues for experimental validation (e.g., site-directed mutagenesis) Analysis->Validation

Caption: Workflow for computational docking to predict the this compound binding site.

Visualizing the Path Forward: A Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive identification and validation of the this compound binding site on reverse transcriptase.

G cluster_0 Initial Characterization cluster_1 Binding Site Identification cluster_2 Validation cluster_3 Outcome Kinetic Kinetic Analysis (Mechanism of Inhibition) Structural Structural Biology (X-ray Crystallography, NMR) Kinetic->Structural Computational Computational Docking Kinetic->Computational Mutagenesis Site-Directed Mutagenesis Structural->Mutagenesis Computational->Mutagenesis SAR Structure-Activity Relationship (SAR) Studies Mutagenesis->SAR ConfirmedSite Confirmed this compound Binding Site SAR->ConfirmedSite

Caption: Proposed experimental workflow for confirming the this compound binding site.

Conclusion

While this compound presents a promising scaffold for the development of novel reverse transcriptase inhibitors, the current lack of knowledge regarding its precise binding site is a major bottleneck. By employing a systematic and multi-pronged approach that combines biochemical, biophysical, and computational methods, researchers can effectively elucidate the molecular basis of this compound's inhibitory activity. The confirmation of its binding site will not only provide crucial insights into its mechanism of action but also pave the way for the rational design of new and more potent antiviral therapies. This guide provides a comprehensive framework for embarking on this important research endeavor.

References

Lack of Cross-Resistance Studies Involving Limocrocin and Known Antiviral Drugs Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a significant gap in the understanding of the antiviral polyketide Limocrocin, specifically concerning its cross-resistance profile with established antiviral medications. While research has identified this compound as an inhibitor of viral reverse transcriptases, no dedicated studies comparing its resistance mechanisms against those of other antiviral drugs were found.[1][2][3][4] This absence of data prevents a direct comparative analysis of cross-resistance, a critical aspect for evaluating the potential of new antiviral candidates in clinical settings.

This compound: A Reverse Transcriptase Inhibitor

This compound is an unusual polyketide that has been shown to interfere with viral reverse transcriptases.[1][3][4] This mechanism of action places it in a broad category of antiviral drugs known as reverse transcriptase inhibitors (RTIs), which are a cornerstone of antiretroviral therapy, particularly for retroviruses like HIV. RTIs function by blocking the reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome and subsequent replication.[2][5][6]

The biosynthesis and genetic basis of this compound production have been the subject of recent studies, which have successfully identified the biosynthetic gene cluster responsible for its creation.[1][3][4] These advancements open avenues for the potential overproduction and generation of this compound derivatives, which could be explored in future antiviral research.

The Concept of Antiviral Cross-Resistance

Antiviral drug resistance occurs when a virus mutates in a way that reduces the effectiveness of a drug. Cross-resistance is a phenomenon where a single mutation or a set of mutations in the virus confers resistance to multiple antiviral drugs, often those with similar mechanisms of action or chemical structures.[7][8] For instance, a mutation in the viral polymerase gene that confers resistance to one polymerase inhibitor might also reduce the efficacy of other drugs targeting the same enzyme.[7]

Studies on other antiviral agents have demonstrated the development of cross-resistance to various classes of drugs.[7][8][9] This highlights the importance of understanding the potential for cross-resistance when developing new antiviral compounds. Combination therapies, where multiple drugs with different mechanisms of action are used simultaneously, are a common strategy to combat the development of resistance and to treat infections that may already be resistant to a single agent.[10][11][12][13]

Future Research Directions

Given the unique structure of this compound, it is plausible that it may not share cross-resistance with existing RTIs. However, without experimental data, this remains speculative. Future research should prioritize investigating the potential for cross-resistance between this compound and other reverse transcriptase inhibitors, as well as antivirals with different mechanisms of action.

Experimental Workflow for Assessing Antiviral Cross-Resistance

A general experimental approach to investigate the cross-resistance profile of this compound would involve several key steps. The following diagram outlines a hypothetical workflow for such a study.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic Analysis cluster_3 Phase 4: Data Analysis & Conclusion A Virus Culture in presence of sub-lethal this compound concentrations B Serial Passage to select for resistant variants A->B C Isolate and purify resistant viral strains B->C D Determine EC50 of this compound and other antivirals against resistant strains C->D G Correlate genotypic changes with phenotypic resistance D->G E Sequence viral genome of resistant strains F Identify mutations in target genes (e.g., reverse transcriptase) E->F F->G H Assess cross-resistance profile G->H cluster_virus Viral Replication Cycle Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Reverse Transcriptase->Viral DNA Reverse Transcription This compound This compound This compound->Reverse Transcriptase Inhibition

References

Evaluating the Synergistic Potential of Limocrocin: A Review of a Promising Antiviral Polyketide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective antiviral therapies, the concept of synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—holds significant promise for enhancing treatment efficacy and combating drug resistance. Limocrocin, a polyketide compound known for its ability to interfere with viral reverse transcriptases, has been identified as a candidate for such combination therapies.[1][2][3] However, a comprehensive review of the current scientific literature reveals a notable absence of direct experimental studies evaluating the synergistic effects of this compound with other antiviral agents.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's known antiviral properties and the theoretical basis for its potential synergistic interactions. While direct experimental data on this compound combinations is not yet available, we will explore the established principles of antiviral synergy, drawing parallels from studies on other reverse transcriptase inhibitors and polyketide compounds.

Understanding this compound: A Reverse Transcriptase Inhibitor

This compound is a member of the polyketide family of natural products, a diverse group of compounds with a wide range of biological activities.[1][2][3] Its primary recognized mechanism of antiviral action is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses, such as HIV.[4] By targeting this enzyme, this compound can disrupt the viral life cycle. The biosynthesis of this unique antiviral polyketide has been a subject of research, further highlighting its potential in drug discovery.[1][2][3]

The Rationale for Synergistic Antiviral Therapy

Combination therapy is a cornerstone of modern antiviral treatment, particularly for chronic viral infections like HIV.[5][6] The primary goals of combining antiviral drugs are to:

  • Enhance Antiviral Potency: Achieving a greater reduction in viral load than is possible with monotherapy.

  • Reduce the Emergence of Drug Resistance: Targeting multiple viral proteins or pathways simultaneously makes it more difficult for the virus to develop resistance.[5]

  • Lower Drug Dosages: Synergistic interactions can allow for the use of lower doses of individual drugs, potentially reducing dose-related toxicity.

Potential Synergistic Pathways for this compound

Given this compound's mechanism as a reverse transcriptase inhibitor, its potential for synergy with other antivirals can be hypothesized based on established combination strategies. The logical workflow for investigating such potential synergies would involve combining this compound with antivirals that target different stages of the viral life cycle.

Caption: Hypothetical synergistic targets for this compound in the viral life cycle.

Future Directions: The Need for Experimental Validation

While the theoretical framework for this compound's synergistic potential is sound, it is crucial to underscore that this remains speculative without direct experimental evidence. Future research should focus on in vitro studies to systematically evaluate the efficacy of this compound in combination with a panel of approved antiviral drugs targeting different viruses and mechanisms of action.

A standardized experimental workflow for assessing antiviral synergy would typically involve the following steps:

G Virus_Stock_Preparation Prepare Virus Stock Incubation Incubate Cells with Virus and Drugs Virus_Stock_Preparation->Incubation Cell_Culture Culture Host Cells Cell_Culture->Incubation Drug_Dilution Prepare Serial Dilutions of this compound & Other Antivirals Checkerboard_Assay Checkerboard Assay: Test Drugs Alone & in Combination Drug_Dilution->Checkerboard_Assay Checkerboard_Assay->Incubation Viral_Replication_Assay Quantify Viral Replication (e.g., qPCR, Plaque Assay) Incubation->Viral_Replication_Assay Synergy_Analysis Analyze Data for Synergy (e.g., Loewe Additivity, Bliss Independence) Viral_Replication_Assay->Synergy_Analysis

Caption: Standard workflow for in vitro antiviral synergy testing.

Conclusion

This compound represents a promising antiviral compound with a well-defined mechanism of action. While the exploration of its synergistic effects with other antivirals is still in its infancy, the established success of combination therapies for various viral diseases provides a strong rationale for pursuing this line of investigation. The scientific community awaits dedicated studies that will provide the necessary experimental data to unlock the full therapeutic potential of this compound in a combination setting. Such research will be pivotal in determining its future role in the development of novel and more effective antiviral strategies.

References

Lack of Comparative Cytotoxicity Data for Limocrocin and Its Derivatives Hampers Full Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no direct comparative studies on the cytotoxicity of Limocrocin and its known derivatives were identified. This absence of data prevents a complete comparative analysis as requested, including quantitative data tables, detailed experimental protocols, and the visualization of associated signaling pathways.

This compound, an unusual polyketide known for its potential as a reverse transcriptase inhibitor, has been identified alongside at least two derivatives with molecular weights of 478 and 495 m/z ([M+H]⁺)[1]. However, research indicates that these derivatives have proven difficult to isolate in sufficient quantities for extensive biological evaluation due to their inherent instability[1]. This critical limitation appears to be a primary reason for the dearth of cytotoxic data and, consequently, the impossibility of performing a direct comparison of their biological activities against that of the parent compound, this compound.

While the user's request specified a detailed comparison, the foundational experimental data required to construct such a guide—including cytotoxicity assays, dose-response curves, and mechanistic studies—are not available in the public domain for this compound's derivatives.

To provide context for researchers interested in this area, a generalized experimental workflow for assessing and comparing the cytotoxicity of natural products is outlined below. This workflow represents a standard approach that could be applied to this compound and its derivatives should they become available for testing in the future.

General Experimental Workflow for Cytotoxicity Assessment

A typical workflow for evaluating the cytotoxicity of a compound and its derivatives involves a series of established in vitro assays. The process generally begins with single-dose screening, followed by dose-response studies to determine key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Compound This compound & Derivatives Stock Prepare Stock Solutions Compound->Stock Treatment Treat Cells with Various Compound Concentrations Stock->Treatment CellLines Select & Culture Cancer Cell Lines Seeding Seed Cells in Multi-well Plates CellLines->Seeding Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT Perform MTT/XTT Assay (Metabolic Activity) Incubation->MTT LDH Perform LDH Assay (Membrane Integrity) Incubation->LDH ATP Perform ATP Assay (Cell Viability) Incubation->ATP Measure Measure Absorbance/ Luminescence MTT->Measure LDH->Measure ATP->Measure IC50 Calculate IC50 Values Measure->IC50 Compare Compare Cytotoxicity IC50->Compare

Caption: Generalized workflow for in vitro cytotoxicity testing of compounds.

Standard Experimental Protocols

The following are detailed, generalized protocols for common cytotoxicity assays that would be central to a comparative study.

1. Cell Culture and Treatment:

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) would be selected.

  • Culture Conditions: Cells would be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For cytotoxicity assays, cells would be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) would also be included.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

3. Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised cell membrane integrity and cytotoxicity.

  • Sample Collection: After the treatment period, a small aliquot of the cell culture supernatant is transferred from each well to a new 96-well plate.

  • Reaction Mixture: An LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant samples.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for 10-30 minutes. The reaction produces a colored product that is measured at an absorbance of 490 nm. A positive control for maximum LDH release (cells treated with a lysis buffer) is used for data normalization.

Potential Signaling Pathways to Investigate

Should data become available, investigating the mechanism of action would be the next logical step. Based on the activities of other polyketides, a potential signaling pathway that could be affected by this compound and its derivatives is the apoptosis pathway.

G cluster_pathway Hypothetical Apoptosis Pathway This compound This compound/ Derivative Bax Bax/Bak Activation This compound->Bax activates Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially affected by this compound.

References

a head-to-head comparison of Limocrocin and Zidovudine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two reverse transcriptase inhibitors, Limocrocin and Zidovudine (AZT). While Zidovudine is a well-characterized synthetic nucleoside analog widely used in antiretroviral therapy, this compound is a lesser-studied natural polyketide. This document aims to present the available scientific data for an objective comparison of their in vitro performance, mechanisms of action, and cytotoxic profiles.

Quantitative Performance Data

A direct quantitative comparison of the in vitro efficacy and cytotoxicity of this compound and Zidovudine is hampered by the limited publicly available data for this compound. While numerous studies have established the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) for Zidovudine against various viral strains, specific values for this compound are not readily found in the surveyed literature. The following table summarizes the available data for Zidovudine and provides a template for the inclusion of future data on this compound.

CompoundTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Zidovudine HIV-1MT-40.0010.53530[1]
Zidovudine HIV-1Various0.003 to >2.0Not SpecifiedNot Specified[2]
Zidovudine HIV-1 IsolatesNot Specified0.01 to 4.87Not SpecifiedNot Specified[3]
This compound Avian Myeloblastosis VirusNot SpecifiedData Not AvailableData Not AvailableData Not Available[4]

Note: The IC50 values for Zidovudine can vary depending on the HIV-1 strain and the cell line used in the assay. The lack of quantitative data for this compound is a significant gap in the current scientific literature, preventing a direct comparison of its in vitro potency and therapeutic window with Zidovudine.

Mechanism of Action

Both this compound and Zidovudine target the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. However, their specific mechanisms of inhibition differ due to their distinct chemical structures.

Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Zidovudine is a synthetic analog of thymidine.[5] Its mechanism of action is well-established and involves the following steps:

  • Intracellular Phosphorylation: Zidovudine is a prodrug that is phosphorylated by host cell kinases to its active triphosphate form, zidovudine triphosphate (ZDV-TP).[5][6]

  • Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the reverse transcriptase enzyme.[5]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the azido group at the 3' position of Zidovudine prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation.[5][6]

G cluster_cell Host Cell cluster_virus Viral Replication Zidovudine Zidovudine (AZT) ZDV_MP ZDV-Monophosphate ZDV_DP ZDV-Diphosphate ZDV_TP ZDV-Triphosphate (Active) RT Reverse Transcriptase ZDV_TP->RT Competes with dTTP vRNA Viral RNA vRNA->RT Template vDNA Viral DNA Synthesis RT->vDNA Synthesizes Chain_Termination Chain Termination RT->Chain_Termination

This compound: A Polyketide Reverse Transcriptase Inhibitor

This compound is a polyketide natural product that has been identified as an inhibitor of reverse transcriptase.[4][7][8] The precise molecular interactions and the exact mechanism of inhibition by this compound are not as well-defined as for Zidovudine. It is believed to interfere with the function of reverse transcriptase, but it is not a nucleoside analog and therefore does not act as a chain terminator in the same way as Zidovudine. It likely binds to a different site on the enzyme, possibly acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

G cluster_virus Viral Replication vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Template vDNA Viral DNA Synthesis RT->vDNA Synthesizes Inhibition Inhibition of RT Activity RT->Inhibition This compound This compound This compound->RT Binds to RT (Non-competitive?)

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the efficacy and cytotoxicity of antiviral compounds.

Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the reverse transcriptase enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, primers (e.g., oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP for detection), and the reverse transcriptase enzyme in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compound (this compound or Zidovudine) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the reverse transcriptase enzyme (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP.

  • IC50 Calculation: Plot the percentage of RT inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

G A Prepare RT Reaction Mixture B Add Test Compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction & Quantify DNA Synthesis C->D E Calculate IC50 D->E

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Seed a specific number of cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Zidovudine) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9][10][11][12][13]

G A Seed Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate CC50 E->F

Conclusion

Zidovudine is a well-characterized NRTI with a clear mechanism of action and a substantial body of in vitro efficacy and cytotoxicity data.[1][2][3][5][6][14][15][16] In contrast, while this compound has been identified as a reverse transcriptase inhibitor, a significant lack of publicly available quantitative in vitro data prevents a direct and comprehensive comparison with Zidovudine.[4][7][8] Further research is imperative to determine the IC50 and CC50 values of this compound against various retroviruses and in different cell lines. Elucidating its precise mechanism of action will also be crucial in assessing its potential as a therapeutic agent. This guide highlights the need for more extensive in vitro studies on this compound to enable a thorough head-to-head comparison with established antiretroviral drugs like Zidovudine.

References

a validation of Limocrocin's specificity for viral reverse transcriptase over human DNA polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a potential antiviral agent is paramount. This guide provides a detailed comparison of Limocrocin's inhibitory activity against viral reverse transcriptase versus human DNA polymerases, supported by available experimental data. This compound, a polyketide produced by Streptomyces roseochromogenes, has demonstrated inhibitory effects on viral replication, primarily through the targeting of reverse transcriptase, an essential enzyme for retroviruses like HIV.

This analysis synthesizes the available data to offer a clear perspective on this compound's potential as a selective antiviral compound.

Comparative Inhibitory Activity of this compound

The specificity of an inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to significant toxicity. An ideal reverse transcriptase inhibitor would exhibit high potency against the viral enzyme while having minimal impact on the host's cellular machinery, including DNA polymerases that are crucial for cell replication and repair.

A key study by Take et al. (1989) provides a direct comparison of this compound's inhibitory effects on Avian Myeloblastosis Virus (AMV) reverse transcriptase and human DNA polymerases α and β. The 50% inhibitory concentration (IC50) values from this study are summarized below.

Enzyme TargetIC50 (µg/mL)Selectivity (fold) vs. AMV-RT
Avian Myeloblastosis Virus (AMV) Reverse Transcriptase1.8-
Human DNA Polymerase α> 100> 55.6
Human DNA Polymerase β> 100> 55.6

Data sourced from Take et al. (1989).

The data clearly indicates that this compound is significantly more potent against viral reverse transcriptase than against the tested human DNA polymerases. With an IC50 value of 1.8 µg/mL for AMV reverse transcriptase and IC50 values greater than 100 µg/mL for human DNA polymerases α and β, this compound demonstrates a selectivity of over 55-fold for the viral enzyme. This substantial difference suggests a favorable therapeutic window, where concentrations effective at inhibiting viral replication would likely have a negligible effect on these key human DNA polymerases.

Mechanism of Action: Reverse Transcriptase Inhibition

While the precise molecular interactions between this compound and reverse transcriptase have not been extensively detailed in the available literature, the inhibitory mechanism appears to be dependent on the enzyme concentration. This suggests a specific binding interaction rather than non-specific interference with the assay components. The general mechanism of reverse transcriptase inhibition is crucial for preventing the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle.

G cluster_virus Retrovirus cluster_host Host Cell cluster_inhibitor Inhibition viral_rna Viral RNA Genome rt Reverse Transcriptase (RT) viral_rna->rt Template proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration rt->proviral_dna Reverse Transcription replication Viral Replication integration->replication This compound This compound This compound->rt Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity. These protocols are based on standard assays for determining the inhibition of reverse transcriptase and human DNA polymerases.

Reverse Transcriptase Inhibition Assay (Avian Myeloblastosis Virus)

This assay measures the inhibition of DNA synthesis by AMV reverse transcriptase using a synthetic template.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.3), a divalent cation (e.g., 6 mM MgCl2), a reducing agent (e.g., 40 mM KCl, 1 mM DTT), a synthetic RNA template hybridized to a DNA primer (e.g., poly(A)•oligo(dT)), and radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP).

  • Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A control reaction with the solvent alone is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of a known amount of AMV reverse transcriptase. The mixture is then incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized, radiolabeled DNA is precipitated onto glass fiber filters.

  • Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined as the concentration of this compound that reduces the enzyme activity by 50%.

// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, Template/Primer, [3H]dNTPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_limo [label="Add this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; add_rt [label="Add AMV Reverse Transcriptase\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="Stop Reaction & Precipitate DNA\n(TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> add_limo [color="#5F6368"]; add_limo -> add_rt [color="#5F6368"]; add_rt -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> quantify [color="#5F6368"]; quantify -> calc [color="#5F6368"]; } . Workflow for Reverse Transcriptase Inhibition Assay.

Human DNA Polymerase α and β Inhibition Assays

These assays are similar in principle to the reverse transcriptase assay but use activated DNA as a template and measure the activity of purified human DNA polymerases.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, MgCl2, DTT, activated calf thymus DNA (as a template-primer), and all four deoxynucleoside triphosphates, with one being radiolabeled (e.g., [3H]dGTP).

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction tubes, along with a solvent-only control.

  • Enzyme Addition and Incubation: The reaction is started by adding purified human DNA polymerase α or β. The mixture is incubated at 37°C for a defined time.

  • Reaction Termination and Precipitation: The reaction is quenched, and the newly synthesized DNA is precipitated using TCA and collected on filters.

  • Quantification: The radioactivity incorporated into the DNA is measured by scintillation counting.

  • IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the activity of DNA polymerase α or β compared to the control.

// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, Activated DNA, [3H]dNTPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_limo [label="Add this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; add_pol [label="Add Human DNA Polymerase (α or β)\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="Stop Reaction & Precipitate DNA\n(TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> add_limo [color="#5F6368"]; add_limo -> add_pol [color="#5F6368"]; add_pol -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> quantify [color="#5F6368"]; quantify -> calc [color="#5F6368"]; } . Workflow for DNA Polymerase Inhibition Assay.

Conclusion

Safety Operating Guide

Personal protective equipment for handling Limocrocin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Limocrocin is not publicly available. The following guidance is based on best practices for handling potentially hazardous crystalline, nitrogenous, and biologically active compounds. Researchers must conduct a thorough risk assessment before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to ensure safe handling, operation, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2] It is advisable to double-glove, especially when handling concentrated solutions.[1]
Body Protection A laboratory coat or gown that is fully buttoned is required.[2] For larger quantities or when there is a risk of significant splashing, a chemically resistant apron should also be worn.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used within a primary containment device like a chemical fume hood.[2]

Experimental Protocols for Safe Handling

The following protocols provide a step-by-step guide for the safe handling of this compound throughout the experimental workflow.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

  • Verify that the container is properly labeled.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

3. Preparation and Use:

  • All handling of solid this compound that may generate dust should be performed in a chemical fume hood or other ventilated enclosure.

  • Before use, ensure all necessary PPE is donned correctly.

  • Use dedicated glassware and utensils. If not possible, thoroughly clean all equipment after use to prevent cross-contamination.

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Ventilate the area after cleanup is complete.

5. Disposal:

  • Dispose of this compound waste and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe Identifies Hazards prepare_workspace Prepare Workspace (e.g., Fume Hood) gather_ppe->prepare_workspace weigh_transfer Weigh and Transfer this compound prepare_workspace->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.